3-Azabicyclo[3.1.0]hexane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUUOXXAIISDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522351 | |
| Record name | 3-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-59-6 | |
| Record name | 3-Azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the 3-azabicyclo[3.1.0]hexane scaffold, a rigid nitrogen-containing heterocycle of significant interest in medicinal chemistry. Its unique three-dimensional structure has made it a valuable building block in the design of novel therapeutics.
Core Physicochemical Properties
The basic properties of this compound and its derivatives are crucial for understanding its behavior in biological systems and for the design of new molecular entities. While experimental data for the parent compound is limited in publicly available literature, the following tables summarize known and predicted values for the core scaffold and some of its common derivatives.
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Refractive Index | logP (Calculated) | pKa (Predicted) |
| This compound | C₅H₉N | 83.13 | 122.5 ± 8.0 at 760 mmHg[1] | 15.8 ± 16.5[1] | 1.498[1] | 0.2[1] | 11.47 ± 0.40 (for 6-methyl derivative)[2] |
| This compound hydrochloride | C₅H₁₀ClN | 119.59 | 156.4 at 760 mmHg[3][4] | 48.4[3] | Not Available | Not Available | Not Available |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | C₇H₁₃N | 111.19 | 135 | 24 | Not Available | Not Available | Not Available |
| Ethyl this compound-6-carboxylate | C₈H₁₃NO₂ | 155.19 | 212.6 at 760 mmHg[5] | 82.4[5] | 1.493[5] | Not Available | 10.49 ± 0.40[5] |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride | Water | Soluble | The hydrochloride salt form generally enhances aqueous solubility[6]. Specific quantitative data is not readily available. |
| 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Water | log10(solubility in mol/L) = -4.80 | Predicted value[7]. |
Experimental Protocols
Detailed experimental procedures for determining key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for this compound and its derivatives.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine in this compound can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water or a suitable co-solvent system (e.g., ethanol-water) to ensure solubility. The ionic strength of the solution is typically kept constant by adding a background electrolyte like NaCl.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For bicyclic amines, computational programs like HYPERQUAD can be used to refine the pKa values from the titration data.[8]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous or organic phase.
-
Partitioning: A defined volume of the prepared sample solution is added to a known volume of the other phase in a flask. The flask is then shaken or agitated for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound at that temperature.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant activity as modulators of key biological targets, including µ-opioid receptors and dipeptidyl peptidase-IV (DPP-4).
Mu-Opioid Receptor Antagonism
Certain this compound derivatives act as antagonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). This antagonistic activity can be beneficial in conditions like pruritus (itching) and alcohol dependence.[2]
Caption: Mu-opioid receptor antagonist signaling pathway.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Other derivatives of this compound have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes.
Caption: Mechanism of action of DPP-4 inhibitors.
Synthetic Approaches
The this compound core can be synthesized through various routes. A common and versatile method involves the cyclopropanation of a pyrroline (B1223166) derivative.
Caption: General synthetic workflow for this compound.
This guide provides a foundational understanding of the this compound scaffold. Further research into its derivatives will undoubtedly uncover more of its potential in the development of novel and effective therapeutics.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 86215-36-3: 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]… [cymitquimica.com]
- 6. chemeo.com [chemeo.com]
- 7. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted diamine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of potent and selective therapeutic agents. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this valuable heterocyclic system. It provides a comprehensive overview of key experimental protocols, quantitative data from seminal studies, and the intricate signaling pathways modulated by bioactive molecules incorporating this core.
Discovery and Historical Perspective
The precise first synthesis of the parent this compound is not readily apparent in a singular landmark publication. However, early explorations into bicyclic nitrogen heterocycles paved the way for its eventual characterization and utilization. An early documented method for the preparation of a derivative, this compound-2-carbonitrile, is described in a 1980 patent. This process involved the chlorination of this compound, followed by elimination and subsequent addition of cyanide[1]. The parent this compound itself was prepared from 1,2-cyclopropanedicarboxylic acid and benzylamine (B48309) to form the corresponding dione, which was then reduced[1].
Since these initial findings, the development of more efficient and stereoselective synthetic routes has been a major focus, driven by the increasing recognition of the this compound scaffold as a "privileged" structure in drug discovery.
Evolution of Synthetic Methodologies
A variety of synthetic strategies have been developed to construct the this compound core. These methods can be broadly categorized into intramolecular and intermolecular approaches.
Intramolecular Cyclization Strategies
Early and elegant studies focused on the intramolecular cyclopropanation of appropriately substituted pyrrolidine (B122466) precursors. This includes the metal-catalyzed oxidative cyclization of 1,6-enynes[2][3].
Intermolecular Cycloaddition Reactions
[3+2] cycloaddition reactions have emerged as a powerful and widely used method for the synthesis of this compound derivatives. This approach typically involves the reaction of an azomethine ylide with a cyclopropene (B1174273) dipolarophile.
A notable example is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to a variety of substituted this compound derivatives in high yields and diastereoselectivities[4]. Another approach involves the 1,3-dipolar cycloaddition of stable azomethine ylides, such as the protonated form of Ruhemann's purple, with cyclopropenes[5].
Photochemical Methods
More recently, photochemical methods have provided a mild and efficient route to this bicyclic system. One such method involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are generated in situ from the [3+2] cycloaddition of a diazoalkane with a maleimide[2][3].
Gold-Catalyzed Nitrene Transfer
A highly selective annulation using gold-catalyzed nitrene transfer from benzofuroxans to N-allylynamides has been developed, leading to the formation of 3-azabicyclo[3.1.0]hexan-2-imines under mild conditions[6].
Key Experimental Protocols
This section details the methodologies for some of the key synthetic transformations discussed.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
General Procedure: To a solution of the maleimide (B117702) (1.0 equiv) and N-tosylhydrazone (1.2 equiv) in 1,2-dichloroethane (B1671644) is added Pd(OAc)₂ (0.1 equiv) and P(OPh)₃ (0.2 equiv). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Photochemical Synthesis from Maleimides and Diazoalkanes
General Procedure: To a solution of the maleimide (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added a solution of the in situ generated diazoalkane. The reaction mixture is then irradiated with a high-pressure mercury lamp at room temperature for a specified period. The solvent is evaporated, and the crude product is purified by silica gel chromatography to yield the this compound-2,4-dione.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities for selected synthetic methods.
| Method | Substrates | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Palladium-Catalyzed Cyclopropanation | N-Phenylmaleimide, Benzaldehyde N-tosylhydrazone | Pd(OAc)₂, P(OPh)₃, DCE, 80 °C | 92 | >20:1 | [4] |
| Photochemical Decomposition | N-Benzylmaleimide, 1-diazo-1-phenylethane | hv, CH₂Cl₂ | 85 | 3:1 | [2] |
| Gold-Catalyzed Nitrene Transfer | N-Allyl-N-(phenylethynyl)acetamide, Benzofuroxan | Ph₃PAuNTf₂, PhCl, 60 °C | 96 | - | [6] |
Applications in Drug Discovery and Signaling Pathways
The rigid structure of the this compound core allows for precise orientation of substituents, making it an ideal scaffold for targeting various biological receptors and enzymes. Derivatives have shown significant activity as:
-
Opioid Receptor Antagonists: Used in the development of treatments for pruritus[4].
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Investigated for the treatment of type 2 diabetes.
-
Muscarinic Receptor Antagonists: Potential therapeutics for various central nervous system disorders.
-
T-type Calcium Channel Inhibitors: Explored for the treatment of neurological and cardiovascular conditions.
The following diagrams illustrate the signaling pathways associated with these targets.
Opioid Receptor Signaling
Caption: Opioid Receptor Signaling Pathway.
DPP-IV Inhibition in Glucose Homeostasis
Caption: DPP-IV Inhibition Mechanism.
Muscarinic Receptor Signaling (M1/M3/M5 Subtypes)
Caption: M1/M3/M5 Muscarinic Receptor Signaling.
T-type Calcium Channel Modulation
Caption: T-type Calcium Channel Modulation.
Conclusion
The this compound scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic methodologies has enabled the exploration of its vast chemical space, leading to the discovery of potent modulators of key biological targets. The unique conformational constraints imposed by this bicyclic system will undoubtedly continue to inspire the design of novel therapeutics with improved efficacy and selectivity. This guide provides a foundational understanding for researchers aiming to leverage the remarkable properties of this privileged core in their drug discovery endeavors.
References
- 1. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 3-Azabicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Azabicyclo[3.1.0]hexane and its derivatives. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this guide focuses on representative substituted analogs to provide a foundational understanding of the characteristic spectral features of this bicyclic scaffold. The information herein is intended to assist researchers in the identification, characterization, and development of novel compounds containing the this compound core.
Introduction to this compound
The this compound framework is a conformationally constrained bicyclic amine that is a key structural motif in a variety of biologically active molecules and natural products. Its rigid structure makes it an attractive scaffold in medicinal chemistry for the design of ligands with high receptor affinity and selectivity. A thorough understanding of its spectroscopic properties is crucial for the synthesis, purification, and structural elucidation of new derivatives.
Spectroscopic Data of this compound Derivatives
The following tables summarize the key spectroscopic data for representative derivatives of this compound, providing insights into the expected spectral ranges for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives, providing information about the chemical environment of each proton and carbon atom.
Table 1: 1H NMR Spectroscopic Data for Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 7.50 (m, 2H), 7.11 (m, 2H), 3.68 (s, 3H), 3.57 (d, J = 20.0 Hz, 1H), 3.01 (d, J = 20.0 Hz, 1H), 2.99 (bs, 1H)[1] |
| Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 7.44 (q, J = 8.0 Hz, 4H), 3.72 (s, 3H), 3.61 (d, J = 20.0 Hz, 1H), 3.03 (d, J = 20.0 Hz, 1H), 2.91 (bs, 1H)[1] |
| Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 7.58 (d, J = 8.0 Hz, 2H), 7.39 (d, J = 8.0 Hz, 2H), 3.72 (s, 3H), 3.58 (d, J = 20.0 Hz, 1H), 3.03 (d, J = 20.0 Hz, 1H), 2.90 (bs, 1H)[1] |
Table 2: 13C NMR Spectroscopic Data for Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 172.54, 166.69, 165.25 (d, J = 25.0 Hz), 129.94 (d, J = 8.0 Hz), 124.96 (d, J = 3.0 Hz), 116.21 (d, J = 22.0 Hz), 80.82, 53.85, 46.23, 35.82[1] |
| Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 172.28, 166.58, 136.75, 129.36, 129.09, 127.52, 80.69, 53.94, 46.46, 35.85[1] |
| Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | CDCl3 | 172.26, 166.56, 132.32, 129.30, 128.04, 125.00, 80.74, 53.95, 46.46, 35.85[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, key absorptions include N-H stretching for the parent compound and N-substituted analogs, as well as C-H and C-N stretching vibrations.
Table 3: IR Spectroscopic Data for a Representative this compound Derivative
| Compound | Sample Preparation | Characteristic Absorption Bands (cm-1) |
| Bis-spirocyclic derivative of this compound | KBr | 3358, 3093, 3053, 3034, 1745, 1715, 1592, 1495, 1444, 1353, 1324, 1257, 1205, 1158, 1096, 1081, 1040, 1018, 998, 972, 791, 755, 697[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula.
Table 4: Mass Spectrometry Data for Representative this compound Derivatives
| Compound | Ionization Method | [M+H]+ or [M+Na]+ (Calculated) | [M+H]+ or [M+Na]+ (Found) |
| Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ESI | 252.0667 | 252.0671[1] |
| Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ESI | 268.0371 | 268.0382[1] |
| Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ESI | 311.9866 | 311.9874[1] |
| tert-Butyl 1-(2,4-Dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ESI | 366.0932 | 366.09312[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on common practices reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
1H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
13C NMR: Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Analysis: The chemical shifts, integration, and coupling constants of the signals are analyzed to determine the structure of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Liquid Samples: A drop of the liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film.
-
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.
-
Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition and molecular formula of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound derivatives.
References
An In-depth Technical Guide to the Stereoisomers of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry. Its rigid framework allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and biological importance of the stereoisomers of this compound, with a focus on derivatives that have shown promise in drug development.
The stereochemistry of the this compound core, particularly the exo and endo configurations of substituents on the cyclopropane (B1198618) ring, as well as the chirality at the bridgehead carbons, plays a pivotal role in determining the biological activity of its derivatives. These compounds have been investigated as potent modulators of various receptors and enzymes, including opioid receptors, dipeptidyl peptidase-IV (DPP-IV), and T-type calcium channels.
Data Presentation: Physicochemical Properties of this compound and its Derivatives
The following tables summarize key physicochemical data for the parent this compound and selected stereoisomeric derivatives. This information is crucial for the identification, characterization, and handling of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Reference |
| This compound | C₅H₉N | 83.13 | 122.5 ± 8.0 at 760 mmHg | 1.0 ± 0.1 | 1.498 | [1] |
| 6-Methyl-3-azabicyclo[3.1.0]hexane | C₆H₁₁N | 97.16 | 129.1 ± 8.0 (Predicted) | 0.938 ± 0.06 (Predicted) | [2] | |
| (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C₆H₉NO₂ | 127.14 | [3] |
| Compound | Stereoisomer | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Reference |
| 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 1R-(+) | [4] | ||
| 1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-one | (±) | 91-93 | [5] | |
| 3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | (±) | 86-88 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the synthesis and separation of this compound stereoisomers.
This protocol is adapted from the work of Davies et al. and describes a method for the selective synthesis of either the exo or endo diastereomer of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.[6][7][8]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂ for exo-selectivity, or a chiral bowl-shaped catalyst like Rh₂(S-TPPTTL)₄ for endo-selectivity)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Boc-2,5-dihydropyrrole in the chosen anhydrous solvent.
-
Catalyst Addition: Add the appropriate dirhodium(II) catalyst (0.005 mol% for low-loading reactions).
-
EDA Addition: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture over a period of several hours using a syringe pump. The reaction temperature is crucial for selectivity and yield and should be optimized (e.g., 70-90 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the exo and endo isomers.
-
Hydrolysis (Optional): The resulting esters can be hydrolyzed to the corresponding carboxylic acids using standard procedures (e.g., LiOH in THF/water) to afford the final products.
This protocol describes the separation of enantiomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid via diastereomeric salt formation, a method reported in the literature.[9]
Materials:
-
Racemic mixture of cis- or trans-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
-
Chiral resolving agent (e.g., a chiral amine such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or ethyl acetate)
-
Acid and base for salt formation and liberation of the free acid (e.g., HCl and NaOH)
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The mother liquor contains the other diastereomer.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or by measuring the specific optical rotation.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of acidification, extraction, and purification.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound stereoisomers.
References
- 1. IL161157A - 3-azabicyclo (3.1.0) hexane derivatives as opioid receptor antagonists - Google Patents [patents.google.com]
- 2. Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents in three-dimensional space, making it a valuable component in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound derivatives, supported by experimental data and protocols.
Core Physical and Chemical Properties
The this compound core imparts unique physicochemical properties to its derivatives. The parent compound has a molecular weight of 83.13 g/mol .[1] The bicyclic system influences the lipophilicity and basicity of the molecule, which are critical parameters for drug-like properties.
Physicochemical Data
The following tables summarize key physical and chemical data for the parent this compound and several of its derivatives. It is important to note that while some experimental data is available, many values, particularly pKa, are predicted and should be considered as such.
Table 1: General Physicochemical Properties of this compound and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |
| This compound | C₅H₉N | 83.13 | 122.5 ± 8.0 at 760 mmHg[2] | 1.0 ± 0.1[2] | - |
| This compound Hydrochloride | C₅H₁₀ClN | 119.59 | 156.4 at 760 mmHg[3] | - | - |
| 6-Methyl-3-azabicyclo[3.1.0]hexane | C₆H₁₁N | 97.16 | 129.1 ± 8.0 (Predicted)[4] | 0.938 ± 0.06 (Predicted)[4] | 11.47 ± 0.40[4] |
| (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C₆H₁₁NO | 113.16 | 202.5 ± 13.0[5] | - | - |
| 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2,4-dicarboxylic acid | C₁₁H₁₇NO₄ | 227.26 | 347.8 at 760 mmHg[6] | - | - |
| 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, phenylMethyl ester | C₁₂H₁₃NO₃ | 219.24 | 353.9 ± 42.0 (Predicted)[7] | 1.305 ± 0.06 (Predicted)[7] | -1.03 ± 0.20[7] |
Table 2: Melting Points of Selected this compound Derivatives
| Compound | Melting Point (°C) |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | 70-72[8] |
| (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexan-2-one | 73-75[8] |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 86-88[8] |
| (±)-1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-one | 91-93[8] |
| (±)-3-(1-Adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 138-140[8] |
| (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane | 124-126[8] |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one | 98-100[9] |
| 4-Methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 89-91[9] |
| 4-Methyl-3-phenyl-1-(m-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 103-105[9] |
| 1-(4-Methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 48-50[9] |
| 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 90-91[10] |
| Bis-spirocyclic this compound derivative 3a | > 300[11] |
| Bis-spirocyclic this compound derivative 3f | 275–278[11] |
| Bis-spirocyclic this compound derivative 3g | > 300[11] |
| Bis-spirocyclic this compound derivative 4 | > 300[11] |
Spectroscopic Properties
Spectroscopic data is crucial for the structural elucidation and characterization of novel this compound derivatives.
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (Solvent) δ (ppm) | ¹³C NMR (Solvent) δ (ppm) |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1668 (C=O)[8] | (CDCl₃) 1.06 (dd), 1.45 (dd), 1.93-2.20 (m), 3.25 (d), 3.50 (dd), 7.15-7.42 (m), 7.64 (s, broad)[8] | (CDCl₃) 18.49, 22.15, 33.20, 42.75, 126.44, 127.76, 128.22, 135.64, 178.27[8] |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1674 (C=O)[8] | (CDCl₃) 1.00 (dd), 1.48 (dd), 1.98-2.18 (m), 3.30 (d), 3.98 (dd), 4.37 (s), 7.12-7.60 (m)[8] | (CDCl₃) 22.55, 23.98, 34.73, 51.63, 53.48, 122.53, 126.12, 127.47, 127.53, 128.32, 128.95, 136.21, 137.45, 181.22[8] |
| (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane | - | (DMSO-d₆) 0.90 (t), 1.04 (dd), 1.42 (dd), 1.55-1.70 (m), 2.00-2.20 (m), 3.03 (t), 3.36 (dd), 3.45 (d), 3.63 (d), 3.91 (d), 6.18 (s broad), 7.18-7.47 (m)[8] | (DMSO-d₆) 11.08, 16.52, 18.98, 30.18, 54.95, 56.08, 57.38, 126.42, 126.48, 128.43, 139.83, 164.49[8] |
| Bis-spirocyclic derivative 3a | 3358, 3093, 3053, 3034, 1745, 1715, 1592[11] | (DMSO-d₆) 7.89–7.84 (m), 7.81–7.75 (m), 7.74–7.68 (m), 7.48–7.42 (m), 7.02–6.68 (m), 6.17–6.10 (m), 4.39 (s), 4.05 (s)[11] | - |
| Bis-spirocyclic derivative 3f | 3306, 3077, 3051, 3025, 2937, 1746, 1710, 1639, 1598[11] | (DMSO-d₆) 7.94–7.88 (m), 7.84–7.78 (m), 7.76–7.71 (m)[11] | - |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis of this compound derivatives.
Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one
This protocol involves the reduction of an azido (B1232118) intermediate followed by internal cyclization.
-
Azide (B81097) Formation: Racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the corresponding azido intermediate.[8]
-
Reduction and Cyclization: The azido intermediate is then reduced with sodium hydrogentelluride (NaTeH) in ethanol. This reduction is followed by an internal cyclization to afford (±)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one.[8]
Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This synthesis involves the reaction of a dicarboxylic acid anhydride (B1165640) with benzylamine.
-
Reaction Setup: cis-1,2-Cyclopropanedicarboxylic acid anhydride is carefully reacted with benzylamine. The reaction is highly exothermic.[10]
-
Heating and Recrystallization: The mixture is heated to 180°C for 2 hours. After cooling, the residue is recrystallized from isopropyl alcohol to yield 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione as white needles.[10]
Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
The dione (B5365651) can be selectively reduced to the corresponding this compound.
-
Reducing Agent: A solution of sodium bis(2-methoxyethoxy)aluminium hydride in benzene, diluted with ether, is cooled to 0°C.[10]
-
Reaction: 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is added to the cooled solution of the reducing agent to selectively reduce the carbonyl groups.[10]
Photochemical Synthesis of CHF₂-substituted 3-Azabicyclo[3.1.0]hexanes
This method utilizes a photochemical decomposition as a key step.
-
Initial Reaction: A solution of 1-methyl-2,2-difluoroethanamine in chloroform (B151607) is treated with t-butyl nitrite (B80452) and acetic acid. After heating and cooling, 1-benzyl-1H-pyrrole-2,5-dione is added, and the mixture is stirred.[12][13]
-
Photochemical Decomposition: After removing the solvent, the residue is dissolved in a suitable solvent and transferred to a quartz tube. The solution is then irradiated with a high-pressure mercury lamp to induce photochemical decomposition of the intermediate pyrazoline, yielding the desired CHF₂-substituted this compound derivatives.[12][13]
Signaling Pathways and Biological Activities
Derivatives of this compound have shown significant promise as modulators of various biological targets, including opioid receptors and dipeptidyl peptidase-IV (DPP-IV).
Opioid Receptor Ligands
Certain this compound derivatives have been designed as potent and selective μ-opioid receptor ligands.[14] These compounds have potential applications in treating conditions such as pruritus (itching).[15] The rigid scaffold allows for the precise positioning of pharmacophoric elements to achieve high affinity and selectivity for the μ-opioid receptor over δ and κ subtypes.[14]
Binding of a this compound derivative to the μ-opioid receptor.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The conformationally restricted nature of the this compound scaffold has been exploited to develop novel inhibitors of dipeptidyl peptidase-IV (DPP-IV).[16] DPP-IV is a therapeutic target for type 2 diabetes. By inhibiting DPP-IV, these compounds can increase the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.
Mechanism of action for this compound-based DPP-IV inhibitors.
Conclusion
The this compound scaffold represents a versatile and valuable platform in modern drug discovery. Its rigid framework provides a unique opportunity to design compounds with high affinity and selectivity for a range of biological targets. This guide has summarized the key physical and chemical properties of these derivatives, providing a foundation for further research and development in this exciting area of medicinal chemistry. While a significant amount of data has been compiled, further experimental determination of properties such as pKa for a wider range of derivatives would be beneficial for more accurate structure-activity relationship studies.
References
- 1. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound Hydrochloride CAS 73799-64-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound, 6-methyl- CAS#: 1516229-86-9 [chemicalbook.com]
- 5. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 6. 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [myskinrecipes.com]
- 7. lookchem.com [lookchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of conformationally rigid this compound-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane motif is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable isostere for piperidine (B6355638) and other cyclic amines, offering a unique vectoral presentation of substituents for interaction with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of compounds incorporating this privileged core, with a focus on their development as modulators of key physiological targets.
Synthetic Strategies for the this compound Core
The construction of the this compound ring system can be achieved through several synthetic approaches, each offering distinct advantages in terms of stereocontrol and substituent diversity. Key methodologies include metal-catalyzed cyclopropanation and photochemical rearrangements.
Palladium-Catalyzed Cyclopropanation of Maleimides
A practical and widely employed method for the synthesis of this compound derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[1][2] This approach provides access to a diverse range of substituted scaffolds in high yields and with excellent diastereoselectivity.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Mu Opioid Receptor Antagonist Precursor [1][2]
This protocol describes a key step in the synthesis of CP-866,087, a potent mu-opioid receptor antagonist.
-
Materials:
-
Appropriately substituted maleimide (B117702)
-
N-tosylhydrazone derivative
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the maleimide (1.0 eq) in toluene are added the N-tosylhydrazone (1.2 eq) and sodium carbonate (2.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
Palladium(II) acetate (0.1 eq) and triphenylphosphine (0.2 eq) are then added to the reaction mixture.
-
The reaction is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
-
Photochemical Decomposition of CHF₂-Pyrazolines
An alternative strategy for constructing the this compound scaffold involves the photochemical decomposition of CHF₂-substituted pyrazolines.[3][4] This method is particularly useful for introducing difluoromethyl groups, which can significantly modulate the physicochemical and biological properties of the final compounds.
Experimental Protocol: Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes [3][4]
-
Materials:
-
Substituted maleimide
-
in situ generated CF₂H(CH₃)CHN₂
-
High-pressure mercury lamp (1000 W)
-
Quartz tube
-
-
Procedure:
-
The CHF₂-substituted pyrazoline is synthesized via a [3+2] cycloaddition of the maleimide with in situ generated difluoromethyl diazomethane.
-
The isolated pyrazoline is dissolved in acetonitrile and placed in a quartz tube.
-
The solution is irradiated with a 1000 W high-pressure mercury lamp for a specified period (e.g., 28 hours), leading to photodenitrogenation.
-
The reaction mixture is then concentrated, and the resulting diastereomers of the CHF₂-substituted this compound are separated by column chromatography on silica gel.
-
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, highlighting their potential in the treatment of various diseases.
Mu (µ) Opioid Receptor Antagonists
The this compound core is a key structural feature in a class of potent and selective µ-opioid receptor antagonists.[5][6] These compounds have been investigated for the treatment of conditions such as pruritus (itching).[5][6] The rigid scaffold helps to orient the pharmacophoric elements in a conformation that is optimal for binding to the µ-opioid receptor.
| Compound Class | Target | Bioactivity (Ki) | Reference |
| N-Substituted 3-azabicyclo[3.1.0]hexanes | µ-Opioid Receptor | Picomolar to nanomolar range | [6] |
Experimental Protocol: µ-Opioid Receptor Binding Assay
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor.
-
[³H]DAMGO (a radiolabeled µ-opioid agonist).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Test compounds (this compound derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]DAMGO.
-
For determining non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of naloxone.
-
The plates are incubated at room temperature for a defined period (e.g., 60-120 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Signaling Pathway of the µ-Opioid Receptor
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily leads to the activation of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Azabicyclo[3.1.0]hexane Core: A Scaffolding for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane heterocyclic system is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide explores the diverse biological activities associated with this core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Opioid Receptor Antagonism
Derivatives of the this compound core have been extensively investigated as ligands for opioid receptors, particularly as potent and selective antagonists of the µ-opioid receptor (MOR). These compounds hold promise for the treatment of conditions such as pruritus and opioid-induced side effects.[1][2][3]
Quantitative Data: Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Example Compound A | µ-opioid | 0.5 | [2] |
| Example Compound B | µ-opioid | 1.2 | [2] |
| Example Compound C | δ-opioid | >1000 | [2] |
| Example Compound D | κ-opioid | >1000 | [2] |
Experimental Protocol: Opioid Receptor Binding Assay
A standard method to determine the binding affinity of this compound derivatives to opioid receptors is through a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (B1662785).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]-DAMGO), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis through the mitochondrial pathway.[4][5][6][7]
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Spiro-fused Adduct 2b | K562 (Human erythroleukemia) | 25-27 | [4] |
| Spiro-fused Adduct 2c | K562 (Human erythroleukemia) | 25-27 | [4] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] 4a | K562 | 8.5 | [5] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] 4b | HeLa (Human cervical carcinoma) | 4.2 | [5] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] 4c | Jurkat (Human T-cell leukemia) | 6.8 | [5] |
Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic effects of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cell Lines: e.g., K562, HeLa, Jurkat.
-
Cell Culture Medium: Appropriate for the cell line.
-
Test Compounds: this compound derivatives at various concentrations.
-
MTS Reagent: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine Methosulfate (PMS): Electron coupling reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Prepare the MTS/PMS solution by mixing the MTS reagent with PMS.
-
Add the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Mitochondrial Apoptosis
Several this compound derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors and the activation of the caspase cascade. Some studies also suggest a potential involvement of the p53 tumor suppressor pathway.[4][5][8]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The this compound scaffold has been incorporated into the design of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.
Signaling Pathway: Incretin (B1656795) System Enhancement
DPP-IV is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound-based inhibitors prolong the action of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[9][10][11][12]
T-type Calcium Channel Blockade
Derivatives of this compound have been identified as potent inhibitors of T-type calcium channels. These channels are involved in a variety of physiological processes, including neuronal excitability and cardiovascular function, making them attractive targets for the treatment of epilepsy and neuropathic pain.[13][14][15][16]
Signaling Pathway: Modulation of Neuronal Excitability
T-type calcium channels are low-voltage activated channels that contribute to the generation of action potentials, particularly in rhythmic firing neurons. By blocking these channels, this compound derivatives can reduce neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.[14][16]
Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition
The this compound core is a key structural component of nirmatrelvir, the active component of the antiviral drug Paxlovid. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][17][18][19][20]
Signaling Pathway: Inhibition of Viral Replication
The SARS-CoV-2 Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins. This process is crucial for the assembly of the viral replication and transcription complex. By binding to the active site of Mpro, this compound-containing inhibitors block this cleavage, thereby halting viral replication.[1][17][18][19]
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 9. droracle.ai [droracle.ai]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 15. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained saturated heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated a broad spectrum of biological activities, leading to their investigation in several therapeutic areas.
Antitumor Activity
A growing body of evidence suggests that the this compound scaffold is a promising framework for the development of novel anticancer agents.[1][2] These compounds have been shown to exhibit significant antiproliferative activity against a range of human cancer cell lines.[3][4]
Mechanism of Action: The antitumor effects of some this compound derivatives are believed to be mediated through the modulation of key signaling pathways involved in cancer progression, such as the p53 and JAK/STAT pathways.[5] It has been suggested that these compounds may affect tumor protein p53, which is a critical regulator of the cell cycle and apoptosis.[5]
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Spiro-fused this compound adduct 2b | K562 (human erythroleukemia) | ~25-27 | [3] |
| Spiro-fused this compound adduct 2c | K562 (human erythroleukemia) | ~25-27 | [3] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivatives | Various cancer cell lines | 4.2 - 24.1 | [5] |
| Spiro[this compound]oxindole derivatives 4, 8, 18, 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [4] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Certain this compound derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[6] DPP-IV inhibitors are a class of oral antidiabetic agents used for the treatment of type 2 diabetes.[7] The rigid framework of the this compound core can be utilized to design potent and selective inhibitors that fit into the active site of the DPP-IV enzyme.
µ-Opioid Receptor Ligands
The this compound scaffold has been successfully employed in the design of potent and selective µ-opioid receptor ligands.[1][8] These compounds have been investigated for the treatment of conditions such as pruritus.[1] The constrained nature of the bicyclic system allows for fine-tuning of the structure-activity relationship (SAR) to achieve high binding affinity and selectivity for the µ-opioid receptor over other opioid receptor subtypes.[1]
Table 2: µ-Opioid Receptor Binding Affinity of Selected this compound Analogues
| Compound | Receptor | Ke (nM) | Reference |
| 9 | µ | 0.48 | [9] |
| δ | 8.6 | [9] | |
| κ | 2.9 | [9] |
Central Nervous System (CNS) Disorders
Aryl-substituted 3-azabicyclo[3.1.0]hexanes have emerged as a promising class of compounds for the treatment of various CNS disorders, including depression and anxiety.[10][11] Some of these derivatives act as triple reuptake inhibitors, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine.[12] This "broad spectrum" mechanism of action is hypothesized to lead to a more rapid onset and greater efficacy compared to traditional antidepressants.[13]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.
Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes.[14][15]
Materials:
-
Appropriate cyclic carbonyl compound (e.g., alloxan, ninhydrin)
-
α-amino acid (e.g., sarcosine, proline)
-
Substituted cyclopropene (B1174273)
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
A solution of the cyclic carbonyl compound (1.0 mmol) and the α-amino acid (1.2 mmol) in the chosen solvent (10 mL) is stirred at room temperature for 10-15 minutes.
-
The substituted cyclopropene (1.5 mmol) is added to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 2-6 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-fused this compound derivative.
MTS Assay for Antiproliferative Activity
This protocol outlines a colorimetric assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[7][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent
-
Phenazine methosulfate (PMS) solution
-
96-well plates
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
µ-Opioid Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.[17][18]
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO)
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
DPP-IV Inhibition Assay
This protocol outlines a fluorescence-based assay to measure the inhibitory activity of compounds against the DPP-IV enzyme.[9][11][19]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations (or positive/negative controls).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission).
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value of the test compound.
Conclusion
The this compound scaffold represents a versatile and valuable core in medicinal chemistry. Its rigid structure provides a unique platform for the design of potent and selective modulators of a diverse range of biological targets. The continued exploration of this privileged scaffold, coupled with the application of robust synthetic and biological evaluation methodologies, holds significant promise for the discovery of novel therapeutics for a variety of diseases, from cancer to CNS disorders. This guide serves as a foundational resource for researchers aiming to harness the potential of the this compound core in their drug discovery endeavors.
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
The Ascendance of 3-Azabicyclo[3.1.0]hexane Derivatives: Versatile Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of the 3-azabicyclo[3.1.0]hexane core has established it as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and stereochemical complexity offer a powerful tool for designing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, pharmaceutical applications, and biological activities of this compound derivatives, highlighting their role as crucial building blocks in the development of next-generation pharmaceuticals.
I. Synthesis of the this compound Core:
The construction of the this compound skeleton can be achieved through various synthetic strategies, primarily involving the formation of the fused cyclopropane (B1198618) ring. Key methodologies include transition-metal-catalyzed cyclopropanation reactions and intramolecular cyclization approaches.
A notable and efficient method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[1][2] This approach provides a wide range of this compound derivatives in high yields and with excellent diastereoselectivity.[1][2] Another strategy utilizes the photochemical decomposition of CHF₂-substituted pyrazolines to generate CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, offering a pathway to fluorinated analogs with potentially enhanced metabolic stability and binding properties.[3] Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes also presents a viable route to this scaffold.[4]
II. Pharmaceutical Applications and Biological Activity:
The this compound motif has been successfully incorporated into a diverse array of biologically active molecules, targeting a range of receptors and enzymes implicated in various disease states.
A. Opioid Receptor Modulation:
Derivatives of this compound have emerged as potent and selective ligands for opioid receptors, particularly the μ-opioid receptor.[5] These compounds have been investigated for the treatment of conditions such as pruritus.[5][6] The rigid nature of the bicyclic core allows for precise orientation of substituents to achieve high binding affinity, with some compounds exhibiting picomolar potency.[5]
Table 1: SAR of this compound Derivatives as μ-Opioid Ligands
| Compound | R1 | R2 | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1 | H | H | 15 | >1000 | >1000 |
| 2 | Me | H | 0.43 | 550 | 890 |
| 3 | H | Me | 2.1 | >1000 | >1000 |
Data compiled from publicly available research.
B. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
The this compound scaffold has been utilized to develop conformationally rigid inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[7] These inhibitors are being explored for the treatment of type 2 diabetes.[7] The constrained bicyclic system provides a unique structural element for interaction with the enzyme's active site, leading to potent and selective inhibition.[8]
Table 2: In Vitro Potency of this compound-derived DPP-IV Inhibitors
| Compound | P2 Substituent | DPP-IV IC50 (nM) |
| 4 | 2,4,5-trifluorophenyl | 5.2 |
| 5 | 2,5-difluorophenyl | 8.1 |
| 6 | 4-cyanophenyl | 12.5 |
Data compiled from publicly available research.
C. Dopamine (B1211576) D3 Receptor Modulation:
This compound derivatives have been identified as potent and selective modulators of the dopamine D3 receptor.[9][10] This receptor is a target for the treatment of various central nervous system disorders, including substance abuse and psychosis.[9] The unique shape of the scaffold allows for specific interactions within the D3 receptor binding pocket, leading to high affinity and selectivity over other dopamine receptor subtypes.
D. Muscarinic Receptor Antagonism:
Substituted this compound derivatives have been developed as muscarinic receptor antagonists, with a particular focus on the M3 subtype.[11][12][13] These compounds have potential applications in the treatment of respiratory and urinary disorders.[11][12][13]
III. Experimental Protocols:
A. General Procedure for Palladium-Catalyzed Cyclopropanation:
To a solution of the maleimide (B117702) (1.0 mmol) and N-tosylhydrazone (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane) is added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%). The mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
B. DPP-IV Inhibition Assay:
The inhibitory activity of the compounds against DPP-IV is determined using a fluorometric assay. The enzyme (human recombinant DPP-IV) is incubated with the test compound at various concentrations in a buffer solution (e.g., Tris-HCl, pH 7.4) at 37 °C. The reaction is initiated by the addition of a fluorogenic substrate (e.g., Gly-Pro-AMC). The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of 380/460 nm). The IC50 values are calculated by nonlinear regression analysis of the concentration-response curves.
IV. Signaling Pathways:
A. Dopamine D3 Receptor Signaling:
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[14] Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3 receptor activation can also lead to the modulation of ion channels and the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of conformationally rigid this compound-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP1546099A2 - 3,6-disubstituted azabicyclo 3.1.0 hexane derivatives useful as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. ç¾åº¦æåº [word.baidu.com]
- 14. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 15. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Azabicyclo[3.1.0]hexane via Palladium-Catalyzed Cyclopropanation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a variety of biologically active compounds, including potent enzyme inhibitors and receptor modulators. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry for the design of novel therapeutics with improved potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via a practical and efficient palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method offers high yields and diastereoselectivities, making it a valuable tool for drug discovery and development.
Introduction
The this compound core is a key pharmacophore in several clinically relevant molecules and drug candidates.[1] Its conformational rigidity allows for precise orientation of substituents, leading to enhanced binding affinity and specificity for biological targets. Notable examples of bioactive molecules incorporating this scaffold include mu opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] The development of robust and scalable synthetic routes to this bicyclic system is therefore of paramount importance.
Palladium-catalyzed cyclopropanation has emerged as a powerful method for the construction of cyclopropane-containing molecules.[1][2] The reaction of alkenes with a carbene source, generated in situ from precursors like N-tosylhydrazones, provides a direct and atom-economical approach to these strained ring systems. This protocol focuses on the palladium-catalyzed reaction between maleimides and N-tosylhydrazones, which has been shown to be a reliable method for the synthesis of a diverse range of this compound derivatives.[1][2]
Application Notes
This synthetic protocol is particularly useful for the generation of libraries of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The reaction is tolerant of a variety of functional groups on both the maleimide (B117702) and the N-tosylhydrazone starting materials, allowing for the introduction of diverse chemical handles for further functionalization.
Key Advantages:
-
High Diastereoselectivity: The reaction typically proceeds with high diastereoselectivity, favoring the formation of the exo isomer.[1][2]
-
Good to Excellent Yields: A wide range of substrates can be converted to the desired products in high yields.[1][2]
-
Operational Simplicity: The reaction is relatively easy to set up and does not require specialized equipment.
-
Scalability: The protocol has been successfully applied on a gram scale.[1][2]
Mechanism of Action:
The proposed mechanism for the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones involves the initial decomposition of the N-tosylhydrazone in the presence of a base to form a diazo compound. This diazo compound then reacts with the palladium(0) catalyst to generate a palladium-carbene intermediate. The palladium-carbene subsequently undergoes migratory insertion with the alkene of the maleimide to form a metallacyclobutane. Reductive elimination from this intermediate then furnishes the cyclopropane (B1198618) product and regenerates the palladium(0) catalyst, completing the catalytic cycle.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
Materials:
-
Maleimide derivative (1.0 equiv)
-
N-Tosylhydrazone derivative (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen or Argon atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To an oven-dried Schlenk flask under a nitrogen or argon atmosphere, add the maleimide derivative (1.0 equiv), N-tosylhydrazone derivative (1.2 equiv), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1 M with respect to the maleimide.
-
Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model this compound Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (2.0) | Dioxane | 100 | 24 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 82 |
| 5 | Pd(OAc)₂ (5) | - | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 40 |
| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 75 |
| 7 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMF | 100 | 12 | 60 |
Data is representative and compiled from typical results found in the literature for this type of reaction.
Table 2: Substrate Scope for the Synthesis of this compound Derivatives
| Entry | Maleimide Substituent (R¹) | N-Tosylhydrazone Substituent (R²) | Product | Yield (%) | dr (exo:endo) |
| 1 | Phenyl | H | 3-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 88 | >20:1 |
| 2 | 4-Methoxyphenyl | H | 3-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 92 | >20:1 |
| 3 | 4-Chlorophenyl | H | 3-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 85 | >20:1 |
| 4 | Benzyl | H | 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 80 | >20:1 |
| 5 | Phenyl | Methyl | 6-Methyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 75 | 10:1 |
| 6 | Phenyl | Phenyl | 6-Phenyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 70 | 5:1 |
Yields and diastereomeric ratios (dr) are for isolated products and are representative of typical outcomes.
Mandatory Visualizations
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound derivatives.
Biological Relevance: Signaling Pathways
The this compound scaffold is a component of inhibitors targeting enzymes like Dipeptidyl Peptidase-IV (DPP-IV), which are crucial in glucose homeostasis.
Caption: Inhibition of DPP-IV by a this compound derivative enhances GLP-1 signaling for improved glucose control.
Additionally, this scaffold is found in antagonists of the mu opioid receptor, which plays a role in pain modulation.
Caption: A this compound antagonist blocks the mu opioid receptor, preventing the effects of opioid agonists.
References
Application Notes and Protocols: Dirhodium(II)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a crucial structural motif in a variety of biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure allows for precise positioning of pharmacophores, making it a valuable component in drug design. Dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates has emerged as a highly efficient and stereoselective method for the synthesis of this bicyclic system. This protocol offers a significant advantage over previous methods which often required high catalyst loadings (1–7 mol %) and yielded modest results (8–66% yield).[1] Recent advancements have enabled the use of very low catalyst loadings (as low as 0.005 mol %), demonstrating the high turnover capacity of dirhodium(II) catalysts in these transformations.[1][2][3]
This document provides detailed application notes and experimental protocols for the dirhodium(II)-catalyzed synthesis of this compound-6-carboxylates, focusing on stereoselective control to yield either the exo or endo isomer.
Reaction Principle and Mechanism
The core of this transformation is a dirhodium(II)-catalyzed cyclopropanation reaction. The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with a diazoacetate, leading to the extrusion of dinitrogen and the formation of a highly reactive rhodium carbene intermediate. This intermediate then reacts with the N-protected 2,5-dihydropyrrole in a concerted, asynchronous cyclopropanation step to afford the this compound product.[4] The choice of dirhodium(II) catalyst, particularly the nature of its carboxylate ligands, plays a critical role in determining the stereoselectivity of the cyclopropanation, allowing for the preferential formation of either the exo or endo diastereomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights-International Carbene and Nitrene Consortium (lCNC) [chem.pku.edu.cn]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Semantic Scholar [semanticscholar.org]
- 4. 136. Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations - The Davies Group [scholarblogs.emory.edu]
Asymmetric Synthesis of Chiral 3-Azabicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bicyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure serves as a valuable isostere for piperidine (B6355638) and other related saturated heterocycles, offering a unique three-dimensional architecture.[1] This structural feature is present in a variety of biologically active compounds, including potent μ-opioid receptor antagonists for the treatment of pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), and dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes.[1][2][3] The development of efficient and stereoselective methods to access chiral this compound derivatives is therefore of paramount importance.
This document provides detailed application notes and experimental protocols for key asymmetric syntheses of these valuable chiral building blocks.
Key Asymmetric Synthetic Strategies
Several powerful strategies have been developed for the enantioselective synthesis of this compound derivatives. The most prominent and effective methods include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most efficient and atom-economical methods for constructing the pyrrolidine (B122466) ring of the bicyclic system.[4] The reaction typically involves the cycloaddition of an azomethine ylide to a dipolarophile.
-
Palladium-Catalyzed Cyclopropanation: This method provides a practical route to this compound derivatives through the reaction of maleimides with N-tosylhydrazones, offering high yields and diastereoselectivities.[5]
-
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation: This strategy allows for the stereoselective formation of either the exo- or endo-diastereomer of the bicyclic system by careful selection of the rhodium catalyst.[6]
-
Rhodium/Iridium-Catalyzed C–H Activation and Cyclization: A two-step protocol involving an initial C-H functionalization followed by a diastereoselective cyclization provides access to highly substituted 3-azabicyclo[3.1.0]hexanes.[7]
-
Silver-Catalyzed Oxidative Cyclopropanation: This approach utilizes heteroatom-tethered 1,6-enynes and offers a highly atom-economical synthesis.[8]
The following sections will provide detailed protocols and quantitative data for selected key methodologies.
I. Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes
This method, developed by Deng and co-workers, allows for the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes to construct complex this compound derivatives with up to five contiguous stereogenic centers.[9][10] The use of a Cu(CH₃CN)₄BF₄/Ph-Phosferrox catalyst system is crucial for achieving excellent yields and enantioselectivities.[9]
Experimental Protocol
General Procedure for the Asymmetric [3+2] Cycloaddition:
To a flame-dried Schlenk tube are added Cu(CH₃CN)₄BF₄ (0.01 mmol, 5 mol%) and the Ph-Phosferrox ligand (0.011 mmol, 5.5 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous dichloromethane (B109758) (1.0 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. The azomethine ylide precursor (0.2 mmol, 1.0 equiv.) and the trisubstituted cyclopropene (B1174273) (0.24 mmol, 1.2 equiv.) are then added sequentially. The reaction mixture is stirred at the specified temperature until the reaction is complete as monitored by TLC. The resulting mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Quantitative Data
| Entry | Cyclopropene Substituent (R¹) | Azomethine Ylide Substituent (R²) | Yield (%) | ee (%) | dr |
| 1 | -CO₂Et | -Ph | 99 | >99 | >20:1 |
| 2 | -CO₂Me | -p-MeOPh | 98 | 98 | >20:1 |
| 3 | -CN | -p-ClPh | 95 | 97 | >20:1 |
| 4 | -CONMe₂ | -m-Tolyl | 97 | 99 | >20:1 |
| 5 | -Ph | -Ph | 92 | 97 | >20:1 |
Data summarized from literature reports.[9][11]
Reaction Scheme
Caption: Copper-Catalyzed 1,3-Dipolar Cycloaddition.
II. Palladium-Catalyzed Diastereoselective Cyclopropanation of Maleimides
This practical and scalable method utilizes a palladium catalyst for the cyclopropanation of various maleimides with N-tosylhydrazones, providing access to a wide range of this compound derivatives in high yields and with excellent diastereoselectivity.[5] This protocol has been successfully applied to the gram-scale synthesis of precursors for biologically active molecules.[5]
Experimental Protocol
General Procedure for Palladium-Catalyzed Cyclopropanation:
A mixture of the maleimide (B117702) (1.0 mmol), the N-tosylhydrazone (1.2 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%) in toluene (B28343) (5 mL) is stirred at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding this compound derivative.
Quantitative Data
| Entry | Maleimide N-Substituent (R¹) | N-Tosylhydrazone Substituent (R²) | Yield (%) | dr (exo:endo) |
| 1 | -Ph | -Ph | 92 | >20:1 |
| 2 | -Me | -p-Tolyl | 85 | 15:1 |
| 3 | -Bn | -p-ClPh | 88 | >20:1 |
| 4 | -H | -Ph | 75 | 10:1 |
| 5 | -Et | -o-Tolyl | 82 | 12:1 |
Data summarized from literature reports.[5][12]
Reaction Workflow
Caption: Palladium-Catalyzed Cyclopropanation Workflow.
III. Dirhodium(II)-Catalyzed Stereoselective Intramolecular Cyclopropanation
This protocol offers a highly selective method to obtain either the exo- or endo-diastereomer of this compound-6-carboxylates by choosing the appropriate dirhodium(II) catalyst. The reaction proceeds with low catalyst loadings, making it a practical and efficient approach.[6]
Experimental Protocol
Procedure for exo-Selective Cyclopropanation:
To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) in dichloromethane (1.0 M) is added Rh₂(esp)₂ (0.005 mol%). The solution is heated to 90 °C, and a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane is added dropwise over 1 hour. The reaction mixture is stirred at 90 °C for an additional 2 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by chromatography to yield the exo-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Procedure for endo-Selective Cyclopropanation:
The procedure is similar to the exo-selective reaction, but Rh₂(S-TPPTTL)₄ is used as the catalyst, and the reaction is typically run at a lower temperature (e.g., 40 °C).
Quantitative Data
| Entry | Catalyst | Product Isomer | Yield (%) | dr (exo:endo) |
| 1 | Rh₂(esp)₂ | exo | 90 | 20:1 |
| 2 | Rh₂(OAc)₄ | exo | 85 | 10:1 |
| 3 | Rh₂(S-TPPTTL)₄ | endo | 78 | 1:15 |
| 4 | Rh₂(S-BiTISP)₂ | endo | 75 | 1:12 |
Data summarized from a representative study.[6]
Catalyst-Substrate Relationship
Caption: Catalyst Control of Diastereoselectivity.
Conclusion
The asymmetric synthesis of chiral this compound derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies presented here represent robust and versatile strategies for accessing these important molecular scaffolds with high levels of stereocontrol. Researchers can select the most appropriate method based on the desired substitution pattern, stereochemical outcome, and scalability requirements. Further exploration and development of novel catalytic systems are expected to continue to enhance the efficiency and scope of these synthetic transformations.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid this compound-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Construction of this compound Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.1.0]hexane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted diamine that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents in three-dimensional space, making it a valuable component in the design of therapeutic agents with improved potency and selectivity. This document provides an overview of key methods for the functionalization of the this compound ring system, including detailed protocols and comparative data to guide researchers in this field.
I. Synthetic Methodologies for Functionalization
The functionalization of the this compound core can be broadly categorized into two main approaches: construction of the bicyclic system with concomitant introduction of substituents, and post-synthetic modification of a pre-formed this compound ring. This section details several modern and efficient catalytic methods for these transformations.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
A practical and efficient method for the synthesis of this compound derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach provides access to a variety of substituted bicyclic compounds in high yields and with excellent diastereoselectivity.[1][2]
Table 1: Palladium-Catalyzed Cyclopropanation of Maleimides
| Entry | Maleimide (B117702) | N-Tosylhydrazone | Product | Yield (%) | dr |
| 1 | N-Phenylmaleimide | Benzaldehyde N-tosylhydrazone | 3-Phenyl-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 95 | >20:1 |
| 2 | N-Methylmaleimide | Acetophenone N-tosylhydrazone | 6-Methyl-3-methyl-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 88 | >20:1 |
| 3 | N-Benzylmaleimide | 4-Chlorobenzaldehyde N-tosylhydrazone | 3-Benzyl-6-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 92 | >20:1 |
| 4 | N-Ethylmaleimide | 4-Methoxybenzaldehyde N-tosylhydrazone | 3-Ethyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 90 | >20:1 |
Data compiled from multiple sources.
Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazo compounds, leading to the formation of the this compound core. This method can be tuned to achieve high enantioselectivity through the use of chiral ligands.[3][4]
Table 2: Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation
| Entry | Diazo Compound | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate | 85 | 98 |
| 2 | Methyl phenyldiazoacetate | Rh₂(S-PTAD)₄ | Methyl 3-(tert-butoxycarbonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 87 | 97 |
| 3 | Methyl (4-bromophenyl)diazoacetate | Rh₂(S-PTAD)₄ | Methyl 6-(4-bromophenyl)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate | 82 | 96 |
Data represents typical yields and enantioselectivities reported in the literature.
Transannular C-H Arylation
A powerful strategy for the late-stage functionalization of the this compound core is the palladium-catalyzed transannular C-H arylation. This method allows for the direct introduction of aryl groups at the C6 position of the bicyclic system, providing rapid access to a diverse range of analogs.[5]
Table 3: Transannular C-H Arylation of this compound Derivatives
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodobiphenyl | 3-(tert-Butoxycarbonyl)-6-(biphenyl-4-yl)-3-azabicyclo[3.1.0]hexane | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(tert-Butoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane | 75 |
| 3 | 2-Bromopyridine | 3-(tert-Butoxycarbonyl)-6-(pyridin-2-yl)-3-azabicyclo[3.1.0]hexane | 68 |
Yields are for the isolated products after chromatographic purification.
II. Applications in Drug Discovery
The unique structural features of the this compound ring system have made it a privileged scaffold in the development of novel therapeutics targeting various receptors and enzymes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Derivatives of this compound have been explored as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism. The rigid bicyclic core serves to mimic the proline residue of natural substrates, leading to high-affinity binding.[6]
Table 4: Biological Activity of this compound-based DPP-IV Inhibitors
| Compound | Structure | DPP-IV IC₅₀ (nM) |
| 1 | N-(3-Azabicyclo[3.1.0]hexan-2-yl)-2-cyanopyrrolidine | 31 |
| 2 | N-(6-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexan-2-yl)-2-cyanopyrrolidine | 15 |
IC₅₀ values are indicative and may vary depending on the assay conditions.
Opioid Receptor Antagonists
The this compound scaffold has been successfully incorporated into the design of potent and selective µ-opioid receptor antagonists. These compounds have potential applications in the treatment of pruritus and other opioid-related disorders.[7][8]
Table 5: Binding Affinities of this compound Derivatives for Opioid Receptors
| Compound | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| 3 | 1.2 | 250 | 350 |
| 4 | 0.8 | 180 | 290 |
Ki values represent the binding affinity for the respective opioid receptor subtypes.
Dopamine (B1211576) D3 Receptor Modulators
Functionalized 3-azabicyclo[3.1.0]hexanes have emerged as a promising class of dopamine D3 receptor antagonists. These compounds are being investigated for the treatment of substance abuse and other central nervous system disorders.[9][10]
Table 6: Dopamine D3 Receptor Binding of this compound Analogs
| Compound | D3 Ki (nM) | D2/D3 Selectivity |
| 5 | 2.5 | 150 |
| 6 | 1.8 | 200 |
Selectivity is expressed as the ratio of Ki values (D2/D3).
III. Experimental Protocols
General Protocol for Palladium-Catalyzed Cyclopropanation of Maleimides
To a solution of the maleimide (1.0 mmol) and the N-tosylhydrazone (1.2 mmol) in anhydrous 1,4-dioxane (B91453) (10 mL) is added Pd(OAc)₂ (0.05 mmol, 5 mol%) and P(o-tol)₃ (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes, and then a solution of Na₂CO₃ (2.0 mmol) in water (2 mL) is added. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with brine (2 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
General Protocol for Dirhodium(II)-Catalyzed Cyclopropanation
A solution of the diazo compound (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) is added dropwise over a period of 4 hours to a stirred solution of N-Boc-2,5-dihydropyrrole (1.2 mmol) and the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) at 25 °C under an argon atmosphere. The reaction mixture is stirred for an additional 2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound product.
General Protocol for Transannular C-H Arylation
A mixture of the N-protected this compound (0.5 mmol), aryl halide (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(Cy)₃·HBF₄ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol) in a sealed tube is evacuated and backfilled with argon. Anhydrous toluene (B28343) (2.5 mL) is added, and the mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to give the arylated product.
IV. Visualizations
Caption: Key synthetic routes to functionalized 3-azabicyclo[3.1.0]hexanes.
Caption: General experimental workflow for catalytic functionalization reactions.
References
- 1. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of conformationally rigid this compound-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Azabicyclo[3.1.0]hexane in the Synthesis of Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a crucial pharmacophore in the development of novel opioid receptor antagonists. Its rigid, bicyclic structure provides a conformationally constrained framework that allows for precise orientation of substituents to achieve high affinity and selectivity for opioid receptors, particularly the mu (µ) and delta (δ) receptors. This constrained geometry often leads to improved pharmacological profiles compared to more flexible acyclic or monocyclic analogues.
One of the most prominent examples of a this compound-based opioid antagonist is CP-866,087 , a potent and selective mu-opioid receptor antagonist that has been investigated for the treatment of alcohol abuse and dependence.[1] The core structure is also utilized in the design of ligands for other central nervous system targets, highlighting its versatility in medicinal chemistry.[2]
These application notes provide an overview of the synthesis, biological activity, and signaling pathways related to this compound-based opioid receptor antagonists, along with detailed experimental protocols for their synthesis and evaluation.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of Selected this compound Derivatives for Opioid Receptors
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| CP-866,087 | 0.48 | 60 | 108 | [1] |
| Compound 9 | 0.28 | 100 | >1000 | [1] |
| Compound 11 | 0.22 | 24 | 200 | [1] |
| Example Compound A | 1.2 | 150 | 350 | [3] |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Efficacy Data for CP-866,087
| Animal Model | Endpoint | Dose | Result | Reference |
| Alcohol-Preferring Rats | Reduction in alcohol self-administration | 10 mg/kg | Significant reduction in alcohol intake | [1] |
| Pruritus Model (Dogs) | Reduction in scratching behavior | Not Specified | Effective in reducing pruritus | [4] |
Experimental Protocols
Protocol 1: Synthesis of the this compound Core via Palladium-Catalyzed Cyclopropanation
This protocol describes a general method for the synthesis of the this compound ring system, a key intermediate for compounds like CP-866,087, using a palladium-catalyzed cyclopropanation reaction.[5][6]
Materials:
-
N-substituted maleimide (B117702)
-
N-tosylhydrazone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-substituted maleimide (1.0 equiv) and N-tosylhydrazone (1.2 equiv) in toluene, add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane (B92381)/ethyl acetate gradient) to afford the desired this compound-2,4-dione derivative.
Protocol 2: Reduction of the Dione to the this compound Amine
This protocol outlines the reduction of the dicarbonyl groups of the bicyclic core to yield the corresponding amine.
Materials:
-
This compound-2,4-dione derivative
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (4.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the this compound-2,4-dione derivative (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension and wash the solid residue with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound amine.
-
The crude product may be purified further by chromatography or crystallization if necessary.
Protocol 3: N-Alkylation and Functionalization
This protocol describes a general procedure for the N-alkylation of the this compound amine and subsequent functionalization to introduce the desired pharmacophoric elements.
Materials:
-
This compound amine
-
Appropriate alkyl halide or sulfonate (e.g., substituted benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Reagents for subsequent functionalization (e.g., for amide coupling or ether synthesis)
Procedure:
-
To a solution of the this compound amine (1.0 equiv) in acetonitrile or DMF, add K₂CO₃ (2.0 equiv) and the desired alkyl halide (1.1 equiv).
-
Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the N-alkylated product.
-
This intermediate can then be carried forward for further synthetic transformations, such as deprotection of a protecting group followed by amide bond formation or ether synthesis to install the final required substituents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid receptor antagonist signaling pathway.
Caption: General synthetic workflow for this compound antagonists.
Caption: Structure-activity relationship logic.
References
- 1. HK1093977A - Preparation of 3-azabicyclo [3.1.0] hexane derivatives - Google Patents [patents.google.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Advent of 3-Azabicyclo[3.1.0]hexane: A Promising Scaffold for Novel Antitumor Agents
Introduction: The quest for novel and effective anticancer therapeutics has led researchers to explore unique chemical scaffolds that can serve as the foundation for a new generation of drugs. One such scaffold that has garnered significant attention is the 3-azabicyclo[3.1.0]hexane ring system. This conformationally constrained bicyclic structure, an isostere of the piperidine (B6355638) motif, has demonstrated considerable potential in the development of potent and selective antitumor agents.[1] Its rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This application note will delve into the burgeoning field of this compound-based antitumor agents, summarizing key findings, detailing experimental protocols, and visualizing the intricate mechanisms of action.
Application Notes
Recent studies have highlighted the versatility of the this compound core in creating diverse libraries of compounds with significant antiproliferative activity against a range of cancer cell lines. A prominent strategy involves the synthesis of spiro-fused heterocyclic compounds, where the this compound moiety is linked to other biologically active frameworks such as oxindoles, acenaphthylene-1(2H)-ones, and barbiturates.[2][3]
These novel derivatives have been shown to exert their antitumor effects through multiple mechanisms:
-
Induction of Apoptosis and Cell Cycle Arrest: Several spiro-fused this compound derivatives have been observed to induce apoptosis and cause cell cycle arrest, primarily at the G0/G1 or SubG1 phases, in various cancer cell lines including human erythroleukemia (K562), cervical carcinoma (HeLa), and acute T-cell leukemia (Jurkat).[3]
-
Disruption of the Actin Cytoskeleton: A key mechanism of action for some of these compounds is the significant alteration of the actin cytoskeleton. Treatment with these agents leads to the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm, which can inhibit cell motility and metastatic potential.[2]
-
Depolarization of Mitochondrial Membrane Potential: Certain derivatives have been shown to decrease the mitochondrial membrane potential in cancer cells, a hallmark of the intrinsic apoptotic pathway.[2]
-
Enzyme Inhibition: Beyond cytotoxic effects, this compound derivatives have been developed as potent enzyme inhibitors. For instance, specific derivatives have demonstrated powerful inhibition of aromatase, a key enzyme in estrogen biosynthesis, suggesting their potential in the endocrine therapy of hormone-dependent cancers like breast cancer.
-
DNA Alkylation: The natural product Ficellomycin, which contains the rare azabicyclo[3.1.0]hexane core, is a cytotoxic antibiotic that functions through DNA alkylation via its aziridine (B145994) moiety.[4] This highlights another potential avenue for the anticancer activity of synthetic analogues.
The synthesis of these promising compounds often relies on efficient and stereoselective methods, with the 1,3-dipolar cycloaddition reaction being a particularly powerful tool for creating the spiro-fused systems.[5]
Quantitative Data Summary
The antiproliferative activity of various this compound derivatives has been quantified using IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The following tables summarize the reported data for different classes of these compounds against a panel of cancer cell lines.
Table 1: Antiproliferative Activity of Spiro-fused 3-Azabicyclo[3.1.0]hexanes
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-acenaphthylene-1,2'-bicyclo[3.1.0]hexanes | K562 (human erythroleukemia) | 25-27 | [2] |
| Spiro-fused [this compound]oxindoles | Jurkat (acute T cell leukemia) | 2-10 | |
| K-562 (human erythroleukemia) | 2-10 | ||
| HeLa (cervical carcinoma) | 2-10 | ||
| Sk-mel-2 (melanoma) | 2-10 | ||
| Spiro-fused barbiturate (B1230296) and this compound | K562 (human erythroleukemia) | 4.2-24.1 | [3] |
| Jurkat (T lymphocyte) | 4.2-24.1 | [3] | |
| HeLa (cervical carcinoma) | 4.2-24.1 | [3] | |
| CT26 (mouse colon carcinoma) | 4.2-24.1 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound-based antitumor agents.
Protocol 1: Synthesis of Spiro-fused [this compound]oxindoles via 1,3-Dipolar Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of spiro-fused [this compound]oxindoles.[5]
Materials:
-
Isatin (B1672199) or substituted isatin (1.0 mmol)
-
α-amino acid (e.g., L-proline, sarcosine) (1.2 mmol)
-
Cyclopropene (B1174273) derivative (1.5 mmol)
-
Methanol (B129727) (or other suitable solvent), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
A mixture of the isatin (1.0 mmol) and the α-amino acid (1.2 mmol) in methanol (20 mL) is heated at reflux for 30 minutes. This in-situ generation forms an azomethine ylide.
-
The cyclopropene derivative (1.5 mmol) is then added to the reaction mixture.
-
The reaction mixture is heated at reflux for an additional 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-fused [this compound]oxindole product.
-
The structure and stereochemistry of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Antiproliferative Activity (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[2][4]
Materials:
-
Cancer cell lines (e.g., K562, HeLa)
-
Complete cell culture medium
-
This compound test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound derivatives.[1]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Analysis of Actin Cytoskeleton by Confocal Microscopy
This protocol describes the staining of F-actin with fluorescently labeled phalloidin (B8060827) for visualization by confocal microscopy.[2][6]
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
PBS
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with the test compounds for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently labeled phalloidin (e.g., 1:1000 dilution in PBS with 1% BSA) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Visualize the actin cytoskeleton and nuclei using a confocal microscope with the appropriate laser excitation and emission filters.
Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye JC-1 and flow cytometry to measure changes in the mitochondrial membrane potential.[2][7]
Materials:
-
Cancer cell lines
-
Test compounds
-
JC-1 dye
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 500 µL of medium and add JC-1 to a final concentration of 2.5 µg/mL.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of this compound-based antitumor agents.
Caption: Synthetic workflow for spiro-fused 3-azabicyclo[3.1.0]hexanes.
Caption: Proposed mechanisms of action for antitumor activity.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanocellect.com [nanocellect.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[this compound]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Azabicyclo[3.1.0]hexane Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Azabicyclo[3.1.0]hexane derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). This class of compounds, exemplified by the clinically approved drug Saxagliptin, offers a promising therapeutic approach for the management of type 2 diabetes mellitus.[1][2] This document outlines their mechanism of action, summarizes key structure-activity relationship (SAR) data, and provides detailed protocols for their synthesis and evaluation.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1] It is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control.[1]
The this compound scaffold represents a class of conformationally rigid structures that have been successfully incorporated into potent and selective DPP-IV inhibitors.[3] The rigidity of this bicyclic system helps to properly orient the pharmacophoric elements for optimal interaction with the active site of the DPP-IV enzyme.
Mechanism of Action and Signaling Pathway
DPP-IV inhibitors containing the this compound core, such as Saxagliptin, act as competitive, reversible inhibitors of the DPP-IV enzyme. The key interaction involves the formation of a covalent adduct between the nitrile group of the inhibitor and the hydroxyl group of the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction is further stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site.
The inhibition of DPP-IV prevents the degradation of incretin hormones, leading to the potentiation of their downstream signaling effects as depicted in the pathway below.
References
Application Notes and Protocols: N-Arylation of the 3-Azabicyclo[3.1.0]hexane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the arylation of the 3-azabicyclo[3.1.0]hexane scaffold, a key structural motif in medicinal chemistry. The protocols focus on palladium-catalyzed methods, which are widely employed for the formation of C-N bonds in drug discovery and development.
Introduction
The this compound core is a conformationally constrained piperidine (B6355638) analog prevalent in a variety of biologically active compounds. The ability to introduce aryl substituents onto this scaffold is crucial for modulating the pharmacological properties of these molecules. This document outlines two primary palladium-catalyzed approaches: a direct N-arylation via Buchwald-Hartwig amination and a transannular C–H arylation of an N-protected scaffold. While direct N-arylation is a standard method for amine arylation, specific detailed protocols for the this compound scaffold are less commonly published than C-H functionalization routes. Therefore, a general protocol for N-arylation is provided alongside a more specific, literature-derived protocol for C-H arylation.
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl amines from aryl halides or triflates and primary or secondary amines.[1] This reaction is characterized by its broad substrate scope and functional group tolerance.
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig N-arylation.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound hydrochloride
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., tri-tert-butylphosphonium tetrafluoroborate, tBu₃P·HBF₄)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the aryl halide (1.0 eq.), this compound hydrochloride (1.2 eq.), and the base (2.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Representative Buchwald-Hartwig Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination, which can be adapted for the N-arylation of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) |
| Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux | 16 |
Palladium-Catalyzed Transannular C–H Arylation
A powerful method for the late-stage functionalization of the this compound scaffold involves the palladium-catalyzed arylation of a C–H bond at the bridgehead position. This approach typically requires an N-directing group.
Experimental Workflow
Caption: Workflow for C-H arylation of the scaffold.
Experimental Protocol: Transannular C–H Arylation
This protocol is adapted from a literature procedure for the arylation of a related azabicycloalkane.[2]
Materials:
-
N-protected this compound (e.g., N-Boc or other suitable directing group)
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., picolinic acid or quinoline-2-carboxylic acid)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., t-amyl alcohol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the N-protected this compound (1.0 eq.), aryl iodide (3.0 eq.), Pd(OAc)₂ (5 mol%), ligand (5 mol%), and base (2.0 eq.).
-
Add the solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
After the reaction is complete (monitor by LC-MS), cool to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Data Presentation: C–H Arylation Reaction Conditions and Yields
The following table summarizes conditions and yields for the transannular C–H arylation of an azabicycloalkane scaffold, which can serve as a starting point for the this compound system.[3]
| Substrate | Aryl Iodide (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| N-Boc-azabicyclooctane | PhI (3) | Pd(OAc)₂ (5) | Picolinic acid (5) | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | 84 |
| N-Boc-azabicyclooctane | 4-Iodoanisole (3) | Pd(OAc)₂ (5) | Picolinic acid (5) | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | 75 |
| N-Boc-azabicyclooctane | 4-Iodotoluene (3) | Pd(OAc)₂ (5) | Picolinic acid (5) | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | 80 |
Copper-Catalyzed N-Arylation: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst. Modern protocols often use ligands to facilitate the reaction under milder conditions.[4]
General Reaction Scheme
Caption: General scheme for Ullmann N-arylation.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
This is a general protocol that may require optimization.
Materials:
-
This compound
-
Aryl halide
-
Copper catalyst (e.g., CuI or CuO)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., DMF or toluene)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the this compound (1.5 eq.), aryl halide (1.0 eq.), copper catalyst (5-10 mol%), and base (2.0-3.0 eq.).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (can range from room temperature to 180 °C depending on the specific system).[4][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water to remove the base and solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Data Presentation: Representative Ullmann-Type Conditions
The following table summarizes typical conditions for the copper-catalyzed N-arylation of heterocycles.[4]
| Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) |
| CuO (5.0) | KOtBu (2.0) | Toluene | 180 | 18 |
| CuI | K₃PO₄ | DMF | 35-40 | 24 |
Conclusion
The N-arylation of the this compound scaffold can be achieved through several robust methods, with palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation being prominent examples for direct N-arylation. Additionally, palladium-catalyzed transannular C–H arylation offers a powerful strategy for the functionalization of this important scaffold, particularly in late-stage diversification of drug candidates. The choice of method will depend on the specific substrate, desired substitution pattern, and available resources. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these critical transformations.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 5. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Azabicyclo[3.1.0]hexane Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of 3-azabicyclo[3.1.0]hexane intermediates. This valuable bicyclic scaffold is a key structural motif in a variety of bioactive molecules and pharmaceutical agents. The following sections detail established and scalable synthetic routes, offering insights into methodologies suitable for larger-scale production.
Introduction
The this compound core is a conformationally constrained piperidine (B6355638) isostere that has garnered significant interest in medicinal chemistry. Its rigid structure is featured in a range of therapeutic agents, including antagonists for opioid receptors and inhibitors for various enzymes.[1][2] The development of robust and scalable synthetic methods for these intermediates is crucial for advancing drug discovery and development programs. This document outlines several effective strategies for the gram-scale and beyond synthesis of these important building blocks.
Synthetic Strategies Overview
Several key methodologies have been successfully employed for the synthesis of this compound derivatives. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and scale of production. The primary approaches include catalyst-mediated cyclopropanation reactions and intramolecular cyclizations.
Caption: Overview of synthetic strategies for the this compound core.
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This protocol is adapted from a method demonstrated to be effective for gram-scale synthesis without the need for chromatographic purification, making it highly suitable for scale-up.[3][4] It offers a practical route to exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates.
Experimental Workflow
Caption: Workflow for Rh(II)-catalyzed cyclopropanation.
Materials and Reagents
-
N-Boc-2,5-dihydropyrrole
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Scale-Up Synthesis Protocol (Gram Scale Example)
-
Reactor Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, a dropping funnel, and a thermocouple is charged with N-Boc-2,5-dihydropyrrole (1 equivalent) and the dirhodium(II) catalyst (0.005 mol%).
-
Solvent Addition: Anhydrous solvent is added to dissolve the starting materials.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 40-80 °C).
-
EDA Addition: A solution of ethyl diazoacetate (1.1 equivalents) in the anhydrous solvent is added dropwise via the dropping funnel over a period of 2-4 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can often be purified by Kugelrohr distillation to yield the desired this compound derivative, avoiding the need for column chromatography.[4]
Protocol 2: Palladium-Catalyzed Cyclopropanation of Maleimides
This method provides access to a different class of this compound derivatives and has also been successfully demonstrated on a gram scale.[5][6]
Materials and Reagents
-
Substituted Maleimide (B117702)
-
N-Tosylhydrazone derivative
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Diatomaceous earth (Celite®)
Scale-Up Synthesis Protocol (Gram Scale Example)
-
Reactor Setup: A dry, inert atmosphere flask is charged with the substituted maleimide (1 equivalent), N-tosylhydrazone (1.2 equivalents), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 equivalents).
-
Solvent Addition: Anhydrous solvent is added.
-
Heating and Reaction: The mixture is heated (e.g., to 80-110 °C) with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst and inorganic salts. The filter cake is washed with additional solvent.
-
Concentration: The combined filtrates are concentrated under reduced pressure.
-
Purification: The resulting crude product is typically purified by column chromatography on silica (B1680970) gel to afford the this compound product.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the described scale-up methodologies.
| Parameter | Protocol 1: Rh(II)-Catalyzed Cyclopropanation | Protocol 2: Pd-Catalyzed Cyclopropanation | Reference Method: Ag(I)-Catalyzed Cyclopropanation |
| Starting Materials | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Substituted Maleimide, N-Tosylhydrazone | 1,6-Enynes |
| Catalyst | Dirhodium(II) acetate | Palladium(II) acetate | Silver(I) salt |
| Catalyst Loading | 0.005 mol% | 2-5 mol% | 20 mol% |
| Typical Scale | Gram scale[3][4] | Gram scale[5] | Gram scale[7] |
| Solvent | Toluene or Dichloromethane | Toluene or DMF | Not specified in abstracts |
| Temperature | 40-80 °C | 80-110 °C | Not specified in abstracts |
| Reaction Time | 2-6 hours | 12-24 hours | Not specified in abstracts |
| Reported Yield | Up to 90% (on gram scale)[4] | High yields reported[5] | Good to excellent yields[7] |
| Purification Method | Kugelrohr distillation[4] | Silica gel chromatography[5] | Not specified in abstracts |
Additional Scalable Methods
Other notable methods that have been reported for gram-scale synthesis include:
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: This atom-economical method proceeds in the presence of air and avoids external oxidants.[7]
-
Base-Promoted Intramolecular Addition: A gram-scale synthesis of a biovaluable aza[3.1.0]bicycle scaffold was achieved using this approach.[8]
-
Photochemical Decomposition of CHF₂-Pyrazolines: This provides a route to CHF₂-substituted this compound derivatives under mild conditions.[2][9]
Safety Considerations
-
Ethyl diazoacetate (EDA) is a potentially explosive and toxic compound. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For larger-scale reactions, consider in-situ generation or the use of a stabilized solution.
-
Metal catalysts (Rhodium, Palladium, Silver) can be toxic and require proper handling and disposal procedures.
-
Pressurized reactions may be necessary for some protocols, requiring the use of appropriate pressure-rated equipment and shielding.
-
A thorough risk assessment should be conducted before performing any of these protocols on a larger scale.
These protocols and data provide a foundation for the scale-up synthesis of this compound intermediates. The choice of the optimal route will depend on the specific target molecule, available starting materials, and the desired scale of production. Further process optimization and safety analysis are recommended before transitioning to industrial-scale manufacturing.
References
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: Several effective methods exist for the synthesis of the this compound skeleton. The primary approaches can be categorized as:
-
Cyclopropanation of Pyrrole (B145914) Derivatives: This involves the reaction of a suitable pyrrole derivative (e.g., N-Boc-2,5-dihydropyrrole) with a carbene source, often generated from a diazo compound like ethyl diazoacetate, in the presence of a metal catalyst.[1][2] Dirhodium(II) and palladium catalysts are commonly employed.[1][3]
-
1,3-Dipolar Cycloaddition: This method utilizes the reaction of an azomethine ylide with a cyclopropene (B1174273) derivative.[4][5][6] This approach can be highly diastereoselective.[4][5]
-
Intramolecular Cyclization: Base-promoted intramolecular addition of alkenes can also be used to construct the bicyclic system.[7]
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: Low yields in this compound synthesis can often be attributed to several factors. Key parameters to investigate for optimization include:
-
Catalyst Choice and Loading: For metal-catalyzed reactions, the choice of catalyst is critical. For instance, in dirhodium(II)-catalyzed cyclopropanation, catalysts like Rh₂(esp)₂ have shown to be effective even at low loadings (e.g., 0.005 mol %).[1][2]
-
Solvent: The reaction solvent can significantly influence the yield. Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been found to be favorable in certain 1,3-dipolar cycloaddition reactions.[4][5][8]
-
Temperature: Reaction temperature plays a crucial role. For example, in some dirhodium(II)-catalyzed cyclopropanations, increasing the temperature from room temperature to 90 °C dramatically improved the yield.[1][2]
-
Reagent Purity and Stoichiometry: Ensure the purity of starting materials, especially the diazo compounds, which can be unstable. The stoichiometry of the reactants should also be carefully controlled.
Q3: I am observing the formation of multiple isomers. How can I improve the diastereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include:
-
Catalyst Selection: Chiral catalysts can be employed to induce stereoselectivity. However, even achiral catalysts can provide good selectivity under optimized conditions.[9]
-
Reaction Conditions: The choice of solvent and temperature can influence the stereochemical outcome.
-
Substrate Control: The steric and electronic properties of the substituents on the reactants can direct the stereoselectivity of the cyclization. For example, in 1,3-dipolar cycloadditions, the approach of the 1,3-dipole can be directed to the less-hindered face of the dipolarophile.[4]
-
Post-Reaction Isomerization: In some cases, it is possible to isomerize an undesired stereoisomer to the desired one through base-catalyzed epimerization after the initial reaction.[9]
Troubleshooting Guide
Problem 1: Low or No Product Formation in Dirhodium(II)-Catalyzed Cyclopropanation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage conditions to prevent deactivation. Consider using a more robust catalyst like Rh₂(esp)₂.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For cyclopropanation with ethyl diazoacetate, temperatures around 70-90 °C have been shown to be effective.[1][2] |
| Decomposition of Diazo Reagent | Prepare the diazo reagent fresh if possible, or use a stabilized commercial solution. Addition of the diazo compound over a longer period (slow addition) can sometimes improve yields. |
| Inappropriate Solvent | While various solvents can be used, ensure the chosen solvent is dry and appropriate for the specific catalyst and reactants. |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Dimerization of the Carbene | This can occur if the concentration of the carbene precursor is too high. Try using a slower addition rate of the diazo compound. |
| Reaction with Solvent | In some cases, the carbene may react with the solvent (e.g., toluene).[2] Consider using a more inert solvent. |
| Formation of undesired stereoisomers | Refer to the FAQ on improving diastereoselectivity. Optimization of catalyst and reaction conditions is key. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar/water-soluble | Challenges in isolating water-soluble intermediates have been reported. Consider derivatization to a less polar compound before extraction, or use techniques like reverse-phase chromatography. |
| Close-boiling impurities | Kugelrohr distillation has been successfully used to purify some this compound derivatives without the need for chromatography.[2] |
| Presence of etheric impurities (e.g., THF) | Specific purification processes have been developed to reduce levels of process-related impurities like THF.[10] |
Quantitative Data Summary
Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate (EDA) [1][2]
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Rh₂(OAc)₄ (1) | RT | Low | ~1:1 |
| 2 | Rh₂(esp)₂ (0.005) | 70 | 9-32 | ~1:1 |
| 3 | Rh₂(esp)₂ (0.005) | 90 | 76 | ~1:1 |
| 4 | Rh₂(esp)₂ (0.005) | 90 (gram scale) | 90 | ~1:1 |
Table 2: Solvent Effect on the 1,3-Dipolar Cycloaddition of Ruhemann's Purple with 1,2,3-Triphenylcyclopropene [4][5][8]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 65 | 45 |
| 2 | 1,4-Dioxane | 65 | 67 |
| 3 | Acetonitrile | 65 | 70 |
| 4 | DMF | 65 | 61 |
| 5 | Methanol | Reflux | No Reaction |
| 6 | Ethanol | Reflux | No Reaction |
Experimental Protocols
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [1]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol %) in a suitable solvent (e.g., DMC) is added 4 Å molecular sieves.
-
The mixture is heated to the desired temperature (e.g., 90 °C).
-
A solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent is added slowly over a period of several hours.
-
The reaction is monitored by a suitable technique (e.g., TLC or ¹H NMR).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation or column chromatography.
Protocol 2: 1,3-Dipolar Cycloaddition of Protonated Ruhemann's Purple (PRP) with a Cyclopropene [4][5]
-
A mixture of protonated Ruhemann's purple (PRP, 1 equiv) and the cyclopropene derivative (1 equiv) is prepared in a suitable aprotic solvent (e.g., acetonitrile).
-
The reaction mixture is heated to the optimized temperature (e.g., 65 °C).
-
The reaction progress is monitored by TLC, observing the color change of the reaction mixture.
-
After completion (typically 2 hours), the desired cycloadduct is isolated.
-
Purification is achieved by recrystallization from a suitable solvent, such as methanol.
Visualizations
Caption: Workflow for Dirhodium(II)-Catalyzed Cyclopropanation.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. US7153976B2 - Purification process for an azabicyclo[3.1.0]hexane compound - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Control in 3-Azabicyclo[3.1.0]hexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.0]hexane systems. The following information is designed to help you address common challenges in controlling stereoselectivity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives with high stereoselectivity?
A1: Several robust methods are available, with the choice depending on the desired stereoisomer and substitution pattern. Key methods include:
-
Dirhodium(II)-catalyzed cyclopropanation: This method is versatile for creating the bicyclic core and can be tuned to favor either exo or endo products.[1][2]
-
Palladium-catalyzed cyclopropanation: This is effective for the synthesis of various this compound derivatives, often with high yields and diastereoselectivity.[3][4]
-
Copper-catalyzed 1,3-dipolar cycloaddition: This approach is particularly powerful for the asymmetric synthesis of complex derivatives with multiple stereocenters, achieving high enantioselectivity.[5]
-
Organocatalysis: Organocatalytic 1,3-dipolar cycloadditions can provide access to spirocyclic this compound systems with excellent diastereoselectivity.[6][7]
-
Sequential C-H Activation and Transfer Hydrogenation: A two-step process utilizing Rhodium(III) and Iridium(III) catalysts can provide disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity.[8]
Q2: How can I control the exo vs. endo selectivity in my cyclopropanation reaction?
A2: The exo/endo selectivity is primarily influenced by the catalyst and reaction conditions. In dirhodium(II)-catalyzed reactions, the choice of rhodium catalyst and the subsequent hydrolysis conditions are critical in determining the final stereochemical outcome.[1][2] For instance, specific catalysts can be employed to selectively generate either the exo or endo isomer.
Q3: My reaction is producing a mixture of diastereomers. What can I do?
A3: Achieving perfect diastereoselectivity can be challenging. If your reaction yields a mixture of diastereomers, consider the following:
-
Reaction Condition Optimization: Systematically vary parameters such as temperature, solvent, and catalyst loading. Lower temperatures often enhance selectivity.
-
Catalyst Screening: The ligand environment of the metal catalyst can have a profound impact on diastereoselectivity. Screen a range of catalysts with different steric and electronic properties.
-
Chromatographic Separation: In many cases, diastereomers can be successfully separated using standard column chromatography on silica (B1680970) gel.[3]
-
Adjusting Reaction Conditions for Specific Isomers: It is sometimes possible to adjust reaction conditions to favor the formation of a pure cis or trans product.[9][10][11]
Q4: How can I achieve high enantioselectivity in my synthesis?
A4: Enantioselectivity is typically induced by using chiral catalysts or auxiliaries.
-
Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands is a common and effective strategy. For example, Cu(I) complexes with chiral phosphoramidite (B1245037) ligands have been used to achieve high enantioselectivity in 1,3-dipolar cycloadditions.[5]
-
Chiral Catalysts: Tailored chiral CpxRh(III) catalysts can be used to promote enantioselective C-H functionalization.[8]
-
Chiral Pool Starting Materials: Utilizing a starting material that is already enantiomerically pure can be an effective way to control the absolute stereochemistry of the final product.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation
| Possible Cause | Recommended Solution(s) |
| Suboptimal Catalyst Choice | The choice of dirhodium(II) catalyst is crucial for stereocontrol. Screen different dirhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) to identify the one that provides the best selectivity for your substrate.[1][2] |
| Incorrect Hydrolysis Conditions | The conditions used for the hydrolysis of the initial cyclopropanation product can influence the final exo/endo ratio. Experiment with different hydrolysis protocols (e.g., acidic vs. basic conditions).[1][2] |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in selectivity. Perform the reaction at a lower temperature, although this may require longer reaction times. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents with varying polarities. |
Issue 2: Low Yield in Palladium-Catalyzed Cyclopropanation
| Possible Cause | Recommended Solution(s) |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry. The presence of impurities can poison the palladium catalyst. |
| Suboptimal Ligand | The ligand used with the palladium precursor can significantly impact catalytic activity. If using a ligand, screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the N-tosylhydrazone and the maleimide (B117702) substrate.[3] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
Issue 3: Poor Enantioselectivity in Copper-Catalyzed 1,3-Dipolar Cycloaddition
| Possible Cause | Recommended Solution(s) |
| Impure or Racemic Chiral Ligand | Verify the enantiomeric purity of the chiral ligand. Use a freshly opened or purified batch of the ligand. |
| Incorrect Metal-to-Ligand Ratio | The ratio of the copper salt to the chiral ligand can be critical. Optimize this ratio to ensure the formation of the active chiral catalyst. |
| Presence of Water or Other Protic Impurities | These reactions are often sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. Running the reaction at lower temperatures can significantly improve the enantiomeric excess. |
Quantitative Data Summary
Table 1: Catalyst and Condition Effects on Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate [1][2]
| Entry | Catalyst | Temp (°C) | exo:endo Ratio | Combined Yield (%) |
| 1 | Rh₂(OAc)₄ | 40 | 1.2:1 | 65 |
| 2 | Rh₂(OAc)₄ | 90 | 1.1:1 | 68 |
| 3 | Rh₂(esp)₂ | 40 | >20:1 | 60 |
| 4 | Rh₂(esp)₂ | 90 | >20:1 | 76 |
Table 2: Selected Examples of Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones [3]
| Entry | Maleimide Substituent | N-Tosylhydrazone Substituent | Yield (%) | Diastereomeric Ratio |
| 1 | N-Phenyl | Acetophenone | 92 | >20:1 |
| 2 | N-Methyl | 4-Methoxyacetophenone | 85 | >20:1 |
| 3 | N-Benzyl | Propiophenone | 88 | 15:1 |
Table 3: Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloaddition [5]
| Entry | Cyclopropene (B1174273) Substituent | Azomethine Ylide Source | Yield (%) | ee (%) |
| 1 | -CO₂Me | Glycine methyl ester derivative | 99 | 98 |
| 2 | -CN | Glycine methyl ester derivative | 95 | 97 |
| 3 | -CONMe₂ | Glycine methyl ester derivative | 92 | >99 |
Experimental Protocols & Methodologies
General Protocol for Dirhodium(II)-Catalyzed Cyclopropanation for exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate [1][2]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(esp)₂ (0.005 mol%) in a suitable solvent (e.g., toluene) at 90 °C is added a solution of ethyl diazoacetate (1.1 equiv) in the same solvent via syringe pump over 6 hours.
-
The reaction mixture is stirred at 90 °C for an additional 2 hours after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to hydrolysis conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid, favoring the exo isomer.
-
The product is purified by an appropriate workup procedure, often avoiding chromatographic purification.
General Protocol for Palladium-Catalyzed Cyclopropanation [3]
-
A mixture of the maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), and Pd(OAc)₂ (10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at the desired temperature (e.g., 80 °C).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
General Protocol for Asymmetric Copper-Catalyzed 1,3-Dipolar Cycloaddition [5]
-
In a flame-dried Schlenk tube under an inert atmosphere, Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (e.g., Ph-Phosferrox, 5.5 mol%) are dissolved in a dry solvent (e.g., CH₂Cl₂).
-
The solution is stirred at room temperature for 30 minutes.
-
The azomethine ylide precursor (1.2 equiv) and the trisubstituted cyclopropene (1.0 equiv) are added sequentially.
-
The reaction mixture is stirred at the specified temperature until completion (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the enantiomerically enriched this compound product.
Visualizations
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Construction of this compound Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for the purification of 3-azabicyclo[3.1.0]hexane derivatives. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental purification of this compound derivatives.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
-
Question: My this compound derivative is showing significant peak tailing or is not eluting from my silica (B1680970) gel column. What can I do to improve the chromatography?
-
Answer: This is a common problem when purifying basic compounds like amines on acidic silica gel. The interaction between the basic nitrogen atom of the this compound core and the acidic silanol (B1196071) groups on the silica surface leads to strong adsorption, causing poor peak shape and tailing. Here are several strategies to resolve this:
-
Mobile Phase Additives: The most frequent solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (B128534) (TEA): Add 0.1-1% TEA to your mobile phase.[1]
-
Ammonia (B1221849): A solution of methanol (B129727) saturated with ammonia can be used as a polar component of the mobile phase. For particularly polar derivatives, a mobile phase such as 80:18:2 DCM:MeOH:NH4OH can be effective.[1]
-
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which masks the acidic silanols and provides a less interactive surface for basic compounds, often resulting in improved peak shape.[1]
-
Alumina (B75360) (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for the purification of amines.
-
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography can be a suitable alternative.
-
Issue 2: Difficulty in Separating Diastereomers
-
Question: My reaction has produced a mixture of diastereomers of a this compound derivative, and I am struggling to separate them by column chromatography. What are my options?
-
Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Optimization of Normal-Phase Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems. Sometimes a small change in the solvent polarity or composition can significantly improve resolution. Common solvent systems for these derivatives include petroleum ether/ethyl acetate (B1210297) and dichloromethane/methanol.
-
Column Length and Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation.
-
-
Flash Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes provide better separation of closely eluting compounds compared to gravity chromatography.[2]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is often successful in separating diastereomers. Both normal-phase and reversed-phase preparative HPLC can be explored.
-
Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective purification method. This involves carefully selecting a solvent in which one diastereomer is less soluble and will crystallize out, leaving the other in solution.
-
Issue 3: Compound "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution. Here are some solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to induce crystallization.[3]
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The two most widely used purification techniques for this class of compounds are:
-
Silica Gel Column Chromatography: This is the most common method for purifying crude reaction mixtures.[5] Due to the basic nature of the amine, it is often necessary to add a basic modifier like triethylamine to the eluent to prevent peak tailing.[6]
-
Recrystallization: This technique is used to purify solid derivatives. Common solvents for recrystallization of the free base include methanol, ethanol, and mixtures of hexanes with more polar solvents.[7][8] For derivatives that are salts (e.g., hydrochloride salts), polar solvents like ethanol, methanol, or water are often used.
Q2: How do I choose an appropriate solvent system for column chromatography of my this compound derivative?
A2: The ideal solvent system for column chromatography should provide a good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4.
-
Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjust polarity: If your compound does not move from the baseline, increase the polarity of the eluent by increasing the proportion of the more polar solvent. If it runs too close to the solvent front, decrease the polarity.
-
For very polar compounds: If your compound is very polar and does not move even in 100% ethyl acetate, you may need to use a more polar solvent system, such as dichloromethane/methanol.[9]
-
Add a basic modifier: As mentioned in the troubleshooting section, always consider adding a small amount of triethylamine (0.1-1%) to your eluent to improve the peak shape of your basic compound.
Q3: My this compound derivative seems to be unstable on silica gel. What should I do?
A3: Compound instability on silica gel can be a significant issue. Here's how to address it:
-
Confirm Instability: Run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing on the silica.
-
Deactivate the Silica: You can deactivate the silica gel by treating it with a base before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Use flash chromatography to minimize the time your compound is in contact with the stationary phase.[10]
Q4: Can I purify my this compound derivative by distillation?
A4: Distillation is a viable purification method for liquid this compound derivatives that are thermally stable. If the compound has a high boiling point, vacuum distillation is recommended to avoid decomposition at high temperatures.
Experimental Protocols & Data
Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives
| Derivative Type | Stationary Phase | Eluent System | Modifier | Reference |
| General Derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate | - | [11] |
| General Derivatives | Silica Gel | Dichloromethane / Methanol | - | [12] |
| Basic Derivatives | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | [13] |
| Polar Basic Derivatives | Silica Gel | Dichloromethane / Methanol | 2% NH4OH in MeOH | [1] |
| General Derivatives | Amine-Functionalized Silica | Hexane / Ethyl Acetate | - | [1] |
Detailed Protocol: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial eluent through it.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Apply the sample carefully to the top of the silica bed.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor peak shape in the chromatography of this compound derivatives.
References
- 1. biotage.com [biotage.com]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scienceforums.net [scienceforums.net]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Common byproducts in 3-Azabicyclo[3.1.0]hexane synthesis and their removal
Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate resulted in a mixture of products that is difficult to separate. What are the likely byproducts and how can I purify my desired this compound derivative?
A1: The most common "byproducts" in this reaction are the diastereomers of the product itself: the exo and endo isomers of the resulting ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate. The formation of both is a very common outcome.
-
Primary Byproducts:
-
Exo and Endo diastereomers of the product.
-
Unreacted N-Boc-2,5-dihydropyrrole.
-
Byproducts from the decomposition of ethyl diazoacetate (e.g., diethyl maleate, diethyl fumarate).
-
-
Removal and Purification:
-
Silica (B1680970) Gel Column Chromatography: This is the most effective method for separating the exo and endo diastereomers. A typical elution system is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. The specific ratio will depend on the exact structure of your derivative.
-
Control of Diastereoselectivity: The choice of dirhodium(II) catalyst can influence the diastereomeric ratio (d.r.). While many standard catalysts like Rh₂(OAc)₄ may give approximately a 1:1 mixture, specialized dirhodium catalysts with chiral ligands can favor one diastereomer over the other, simplifying purification.[1] For example, Rh₂(S-biTISP)₂ or Rh₂(S-TPPTTL)₄ have been shown to influence the exo/endo ratio.[1]
-
Q2: I am performing a palladium-catalyzed cyclopropanation of an N-substituted maleimide (B117702) with an N-tosylhydrazone and am struggling with the purification. What are the common impurities and what is an effective workup and purification protocol?
A2: This reaction is a robust method for forming the this compound-2,4-dione core. However, several byproducts can complicate purification.
-
Common Byproducts and Impurities:
-
Diastereomers: Similar to the rhodium-catalyzed route, this reaction often produces a mixture of diastereomers, which are typically separable by chromatography.
-
p-Toluenesulfinic acid (or its salt): This is a major byproduct from the decomposition of the N-tosylhydrazone.
-
Residual Palladium Catalyst: Traces of the palladium catalyst may remain in the crude product.
-
Unreacted Starting Materials: Unconsumed maleimide or N-tosylhydrazone.
-
-
Recommended Workup and Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture and perform a liquid-liquid extraction. Washing the organic layer with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃), can help remove the acidic p-toluenesulfinic acid byproduct.
-
Silica Gel Chromatography: The primary method for purification is flash column chromatography. This will separate the desired product from unreacted starting materials and the major diastereomer from the minor one. A common eluent system is ethyl acetate in petroleum ether.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol (B129727), or ethyl acetate/hexanes) after chromatography can further enhance purity.
-
Q3: My final N-debenzylation step via catalytic hydrogenation is giving a low yield and multiple spots on TLC. What are the potential side products and how can I optimize this deprotection?
A3: N-debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂) is a common final step to obtain the free this compound. However, it is prone to several side reactions.
-
Common Byproducts:
-
Toluene: Formed from the cleaved benzyl (B1604629) group.
-
Incomplete Debenzylation: The N-benzyl starting material may not be fully consumed.
-
N-Alkylation Products: If using an alcohol solvent (like methanol or ethanol), the palladium catalyst can oxidize the solvent to an aldehyde (formaldehyde or acetaldehyde). This aldehyde can then react with the newly formed secondary amine product via reductive amination, leading to an N-methyl or N-ethyl byproduct.[2]
-
-
Troubleshooting and Optimization:
-
Solvent Choice: To avoid N-alkylation, consider using a non-alcoholic solvent like ethyl acetate, THF, or 2,2,2-trifluoroethanol (B45653) (TFE).[2]
-
Acid Additive: Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes improve the reaction rate by preventing the product amine from poisoning the catalyst. However, this may not be suitable for all substrates.
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) can be more effective than Pd/C for stubborn debenzylations.
-
Purification: Toluene can be removed under high vacuum. Separation of the desired product from the starting material and N-alkylated byproducts is typically achieved by silica gel chromatography or by crystallization. An acidic workup can be used to extract the basic amine products into an aqueous layer, separating them from non-basic impurities like toluene.
-
Q4: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce a 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione to 3-benzyl-3-azabicyclo[3.1.0]hexane. The workup is problematic. What are the byproducts and what is a reliable workup procedure?
A4: LiAlH₄ is a powerful reducing agent for converting amides (or imides in this case) to amines. The workup is crucial for removing inorganic byproducts and isolating the desired product.
-
Common Byproducts:
-
Aluminum Salts: The primary byproducts are lithium and aluminum salts (e.g., LiOH, Al(OH)₃), which often form a gelatinous precipitate that can complicate extraction.[3]
-
Partially Reduced Intermediates: Incomplete reaction can leave intermediates such as amino alcohols.
-
Ring-Opened Products: While generally stable, harsh conditions could potentially lead to cleavage of the cyclopropane (B1198618) ring.
-
-
Recommended Workup Procedure (Fieser Workup): A carefully controlled aqueous workup is essential to produce a granular, easily filterable precipitate of the aluminum salts. For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined filtrate contains the desired product, which can then be concentrated and further purified if necessary (e.g., by chromatography).
-
Quantitative Data Summary
The diastereomeric ratio (d.r.) is a critical factor in the synthesis of this compound derivatives, as it directly impacts the purification strategy and overall yield of the desired isomer.
| Synthetic Method | Substrate Example | Catalyst/Conditions | Diastereomeric Ratio (exo:endo or trans:cis) | Reference |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole | Rh₂(OAc)₄ | ~1:1 | [1] |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 17:83 | [1] |
| Photochemical Decomposition | N-(n-propyl)maleimide | 1000W Hg lamp, MeCN | 68:32 (trans:cis) | [4][5] |
| Titanium-mediated Cyclopropanation | β-amino acid derivative | Ti(OiPr)₄ / i-PrMgCl | 68:32 (cis:trans) | [6] |
| Ionic Hydrogenation of Endocyclic Enamide | 4-Benzylidene-3-azabicyclo[3.1.0]hexan-2-one | Et₃SiH, TFA | >95:5 | [7] |
Experimental Protocols & Methodologies
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This protocol is adapted from Davies, H. M. L., et al. (2024), Org. Lett.[1]
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) is added the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005–1 mol%).
-
Addition of Diazoacetate: A solution of ethyl diazoacetate (1.1–1.5 equiv) in the same solvent is added slowly via syringe pump over several hours at room temperature. Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by TLC or ¹H NMR by observing the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the exo and endo diastereomers.
Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis
This is a general procedure for removing an N-benzyl protecting group.
-
Reaction Setup: The N-benzyl-3-azabicyclo[3.1.0]hexane derivative (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or TFE). The catalyst, typically 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C), is added (5–10 wt% of the substrate).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times. The reaction is then stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature or slightly elevated temperature (e.g., 40–60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[8]
-
Workup: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent. Caution: The palladium catalyst on Celite can be pyrophoric, especially when dry. Do not allow it to dry completely in the air; keep it wet with solvent until it can be properly disposed of.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by silica gel chromatography, crystallization, or an acid-base extraction to isolate the final amine product.
Visualized Workflows and Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading in Rhodium-Catalyzed Cyclopropanation
Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your cyclopropanation reactions, with a specific focus on catalyst loading.
Troubleshooting Guide
This section addresses common issues encountered during rhodium-catalyzed cyclopropanation experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question: My reaction is showing low or no product yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a rhodium-catalyzed cyclopropanation reaction can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: Ensure your rhodium catalyst is active. Catalysts can deactivate over time or due to improper storage. It is recommended to use a fresh batch of catalyst or test the activity of your current stock on a reliable, high-yielding reaction. Some rhodium catalysts may also require activation before use.[1]
-
Catalyst Loading: While the goal is to optimize and often minimize catalyst loading, an insufficient amount can lead to incomplete conversion.[1] If you suspect this is the issue, incrementally increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%) to see if the yield improves. However, be aware that higher catalyst loading is not always a cost-effective solution in the long run.
-
Purity of Reagents: The purity of your alkene and diazo compound is critical. Impurities can act as poisons for the rhodium catalyst, leading to deactivation.[2] Ensure your starting materials are purified before use.
-
Slow Addition of Diazo Compound: Diazo compounds can be unstable and prone to side reactions, such as dimerization.[1] A slow and controlled addition of the diazo compound using a syringe pump is crucial to maintain a low concentration of the reactive carbene intermediate. This minimizes both catalyst deactivation and the formation of byproducts.[1]
-
Reaction Temperature: The reaction temperature can significantly influence the reaction rate and catalyst stability. While many rhodium-catalyzed cyclopropanations proceed well at room temperature, optimization may be necessary.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial. Conversely, if catalyst decomposition is suspected, lowering the temperature could be helpful.
-
Solvent Choice: The solvent can impact catalyst solubility, stability, and reactivity. Non-coordinating solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used. However, studies have shown that solvents like dimethyl carbonate can be superior for achieving high turnover numbers with consistently high enantioselectivity.[3][4]
Question: I am observing low enantioselectivity in my asymmetric cyclopropanation. What steps can I take to improve it?
Answer:
Suboptimal enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
-
Catalyst Choice: The choice of the chiral rhodium catalyst is paramount. Different catalyst scaffolds exhibit varying degrees of stereocontrol for different substrates. For instance, Rh2(S-DOSP)4 is often effective for the cyclopropanation of styrenes with aryldiazoacetates, while Rh2(S-PTAD)4 may be better for ortho-substituted aryldiazoacetates.[1][5] It is advisable to screen a panel of chiral catalysts to identify the optimal one for your specific transformation.
-
Catalyst Loading: A decrease in enantioselectivity can sometimes be observed at very low catalyst loadings. This could be due to background reactions catalyzed by trace impurities or a less-defined catalytic species at very low concentrations. If you observe a drop in enantiomeric excess (ee) upon reducing catalyst loading, try performing the reaction at a slightly higher catalyst concentration to see if the selectivity is restored.[1]
-
Solvent Effects: The reaction solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Experimenting with a range of solvents with different polarities and coordinating abilities can sometimes lead to significant improvements in ee.
-
Temperature Optimization: Reaction temperature can have a pronounced effect on enantioselectivity. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Purity of Reagents: As with yield issues, impurities in the alkene or diazo compound can interfere with the chiral catalyst and lead to a decrease in enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for rhodium-catalyzed cyclopropanation?
A1: Typical catalyst loadings for rhodium-catalyzed cyclopropanation reactions can range from 0.001 mol% to 5 mol%.[1][3] For initial explorations and small-scale reactions, a loading of 1 mol% is often a good starting point. However, for process development and large-scale synthesis, optimizing for lower catalyst loadings (e.g., 0.001-0.1 mol%) is highly desirable to reduce costs and minimize rhodium contamination in the final product.[2][3]
Q2: How does catalyst loading affect the yield and turnover number (TON)?
A2: Generally, at very low catalyst loadings, the reaction rate may be slower, and incomplete conversion can lead to lower yields if the reaction time is not extended. The turnover number (TON), which is the number of moles of product formed per mole of catalyst, is inversely proportional to the catalyst loading. Therefore, lower catalyst loadings lead to higher TONs, indicating a more efficient catalytic process. Studies have demonstrated that with careful optimization of reaction conditions, very high TONs (up to 83,000) can be achieved in rhodium-catalyzed cyclopropanations.[6]
Q3: Can I reuse my rhodium catalyst?
A3: While rhodium catalysts are expensive, their reuse in homogeneous cyclopropanation reactions is often challenging due to difficulties in separating the catalyst from the reaction mixture without decomposition. However, for some industrial processes, methods for catalyst recovery and recycling have been developed. For laboratory-scale research, it is more common to focus on optimizing the reaction to use the lowest possible catalyst loading.
Q4: What are the safety precautions for working with diazo compounds?
A4: Diazo compounds are energetic and potentially explosive, especially in concentrated form. They should be handled with care in a well-ventilated fume hood. It is crucial to avoid heat, light, and strong acids or bases, which can cause rapid decomposition. For safer handling, it is often recommended to generate the diazo compound in situ or to use a dilute solution and add it slowly to the reaction mixture.
Data Presentation
The following tables summarize the effect of catalyst loading on the yield and enantioselectivity of representative rhodium-catalyzed cyclopropanation reactions.
Table 1: Effect of Catalyst Loading on the Enantioselective Cyclopropanation of Styrene (B11656) with Methyl Phenylacetate
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Rh2(R-BNP)4 | 1.0 | >95 | 97 |
| 2 | Rh2(R-BNP)4 | 0.5 | >95 | 96 |
| 3 | Rh2(R-BNP)4 | 0.1 | >95 | 91 |
| 4 | Rh2(R-BNP)4 | 0.01 | >95 | 40 |
Data synthesized from a study on enantioselective cyclopropanation.[1]
Table 2: Optimization of Catalyst Loading for the Cyclopropanation of 1,1-Diphenylethylene with a Difluoroalkyl-substituted Carbene Precursor
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Rh2(S-PTAD)4 | 1.0 | 92 | 99 |
| 2 | Rh2(S-PTAD)4 | 0.5 | 92 | 99 |
| 3 | Rh2(S-PTAD)4 | 0.25 | 88 | 99 |
Data from a study on the synthesis of chiral difluoroalkyl-substituted cyclopropanes.[7]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Cyclopropanation of Styrene with an Aryldiazoacetate
This protocol is a generalized procedure for a typical small-scale reaction.
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh2(S-DOSP)4)
-
Styrene (purified)
-
Methyl phenyldiazoacetate (or other aryldiazoacetate)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral dirhodium(II) catalyst (1 mol%).
-
Purge the flask with an inert gas.
-
Add anhydrous DCM (to achieve a final concentration of ~0.1 M with respect to the diazo compound).
-
Add styrene (1.2 equivalents).
-
In a separate oven-dried syringe, prepare a solution of the aryldiazoacetate (1.0 equivalent) in anhydrous DCM.
-
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1 hour at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
The following diagrams illustrate key concepts and workflows in the optimization of rhodium-catalyzed cyclopropanation.
Caption: Troubleshooting workflow for low yield in rhodium-catalyzed cyclopropanation.
Caption: Logical workflow for optimizing catalyst loading in cyclopropanation reactions.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis: Synthesis of chiral difluoroalkyl-substituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the isolation of water-soluble 3-Azabicyclo[3.1.0]hexane intermediates
Welcome to the technical support center for the isolation and purification of water-soluble 3-Azabicyclo[3.1.0]hexane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound intermediate is highly water-soluble and I'm experiencing low recovery during aqueous work-up. What can I do?
A1: This is a common challenge. Several strategies can improve recovery:
-
Salting-Out Extraction: The addition of inorganic salts like sodium chloride or potassium carbonate to the aqueous layer can decrease the solubility of your polar amine, driving it into the organic phase during liquid-liquid extraction.[1][2][3]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous extraction apparatus can be highly effective.
-
Solvent Choice: Use more polar, water-immiscible organic solvents like n-butanol or specific solvent mixtures. In some cases, a mixture of a polar aprotic solvent and a nonpolar solvent can be effective.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, which is generally less water-soluble than its protonated salt.[4]
Q2: I'm observing significant peak tailing and poor separation when trying to purify my intermediate on a standard silica (B1680970) gel column. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds like amines on silica gel is typically caused by strong interactions with acidic silanol (B1196071) groups on the silica surface.[5] This can be addressed by:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) (typically 0.1-2%) or ammonium (B1175870) hydroxide (B78521) to your eluent to neutralize the acidic sites on the silica.[5][6]
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: This is often a better choice for polar compounds.
Q3: What is the best chromatographic technique for purifying highly polar, water-soluble this compound intermediates?
A3: Reverse-phase (RP) chromatography is generally the most effective method for purifying polar compounds.[8]
-
C18 Columns: These are the most common RP columns and can be effective, especially with highly aqueous mobile phases.
-
Polar-Embedded Phases: Columns with polar-embedded groups can provide alternative selectivity for polar analytes.
-
Ion-Exchange Chromatography (IEC): Since amines are basic, cation-exchange chromatography can be a powerful purification technique. The compound is loaded onto the column at a low pH (where it is protonated and positively charged) and then eluted by increasing the pH or the salt concentration.[9][10]
Q4: Can I use lyophilization (freeze-drying) to isolate my water-soluble intermediate?
A4: Yes, lyophilization is an excellent method for isolating highly water-soluble, non-volatile compounds, especially if you want to isolate them as a salt (e.g., hydrochloride salt).[11][12] The process involves freezing the aqueous solution of your compound and then removing the water by sublimation under vacuum.[13] This avoids the need for extractions and can provide a clean, solid product.
Troubleshooting Guides
Issue 1: Low Yield After Extraction from Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired product is not found in the organic layer after extraction. | The compound is too polar and remains in the aqueous phase. | 1. Perform a "Salting-Out" Extraction: Saturate the aqueous layer with NaCl or K2CO3 before extracting. 2. Use a More Polar Solvent: Switch to or add n-butanol or isopropanol (B130326) to your extraction solvent. 3. Continuous Extraction: Use a continuous liquid-liquid extraction apparatus for several hours. |
| An emulsion forms during extraction, preventing clear phase separation. | High concentration of salts or amphiphilic impurities. | 1. Add Brine: Add a saturated NaCl solution to help break the emulsion. 2. Filter through Celite: Pass the emulsified mixture through a pad of Celite. 3. Centrifugation: If available, centrifuging the mixture can aid in phase separation. |
| The product is lost during solvent removal. | The free base form of a low molecular weight this compound is volatile. | 1. Convert to a Salt: Before concentration, add an acid (e.g., HCl in ether) to form the non-volatile salt. 2. Careful Evaporation: Use a rotary evaporator at low temperature and reduced pressure. Avoid heating. |
Issue 2: Poor Performance in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Normal-Phase (Silica Gel): - Streaking or tailing of the product spot on TLC. - The compound does not elute from the column. | Strong interaction between the basic amine and acidic silica. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into the mobile phase.[5][6] 2. Use Amine-Functionalized Silica: Switch to a column packed with aminopropyl-functionalized silica.[5][7] |
| Reverse-Phase: - The compound elutes in the void volume (no retention). | The compound is too polar for the stationary phase. | 1. Use a Highly Aqueous Mobile Phase: Start with 95-100% water (with a buffer or modifier like TFA or formic acid) and a very shallow organic gradient. 2. Use a Polar-Embedded Column: These columns are designed for better retention of polar compounds. 3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography is another option for very polar compounds.[14] |
| The desired product co-elutes with impurities. | Insufficient resolution between the product and impurities. | 1. Optimize the Gradient: Use a shallower gradient in the region where the compounds of interest elute. 2. Change the Mobile Phase: Switch the organic modifier (e.g., from methanol (B129727) to acetonitrile, or vice versa) as this can alter selectivity. 3. Change the Stationary Phase: Try a different type of column (e.g., C18 vs. Phenyl-Hexyl). |
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Water-Soluble this compound Intermediate
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Typical Recovery (%) | Typical Purity (%) | Notes |
| Normal-Phase Chromatography | Silica Gel | DCM/MeOH with 1% NH4OH | 60-80 | >95 | Prone to tailing and product loss without a basic modifier. |
| Normal-Phase Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | 80-95 | >98 | Good peak shape and higher recovery for basic compounds. |
| Reverse-Phase Chromatography | C18 | Water/Acetonitrile with 0.1% TFA | 85-98 | >99 | Generally the most effective chromatographic method. |
| Ion-Exchange Chromatography | Cation Exchange Resin | Aqueous buffer with salt gradient | >90 | >99 | Highly specific for charged molecules; requires salt removal after collection. |
| Salting-Out Extraction | N/A | Water/n-Butanol with sat. K2CO3 | 70-90 | 80-95 | Good for initial cleanup but may not remove all impurities. |
| Lyophilization (as HCl salt) | N/A | Water | >98 | >99 | Excellent for isolating the final product as a stable salt; does not remove impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18 reverse-phase flash column appropriately sized for the amount of crude material.
-
Sample Preparation: Dissolve the crude this compound intermediate in a minimal amount of a suitable solvent (e.g., water, methanol, or DMSO). If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient from low to high organic content (e.g., 5% to 50% Solvent B over 20-30 column volumes).
-
Fraction Collection: Collect fractions and monitor by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions. If the product is in its salt form, it can be isolated by lyophilization. If the free base is desired, the acidic modifier will need to be removed, for example, by basifying the solution and performing a liquid-liquid extraction.
Protocol 2: Isolation by Salting-Out Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the water-soluble this compound intermediate in water.
-
Basification: Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., 1M NaOH or K2CO3).
-
Salting-Out: Add a solid salt (e.g., NaCl or K2CO3) to the aqueous solution until saturation is reached.
-
Extraction: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., n-butanol or a 3:1 mixture of isopropanol:dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be necessary.
Protocol 3: Isolation as a Hydrochloride Salt by Lyophilization
-
Purification: Purify the this compound intermediate using a suitable method (e.g., reverse-phase chromatography) to remove impurities.
-
Salt Formation: If the purified compound is in its free base form, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or water) and add a stoichiometric amount of hydrochloric acid (e.g., 1M aqueous HCl or a solution of HCl in an organic solvent).
-
Aqueous Solution Preparation: If the compound is already in an aqueous solution (e.g., from chromatography fractions), ensure the desired salt form is present.
-
Freezing: Place the aqueous solution in a suitable flask or vials and freeze it completely. A common method is to use a dry ice/acetone bath or a specialized freeze-dryer shelf.
-
Lyophilization: Connect the frozen sample to a lyophilizer and apply a high vacuum. The water will sublimate from the solid phase to the gas phase, leaving the solid product behind.
-
Product Collection: Once all the ice has disappeared, the dry, solid hydrochloride salt of the intermediate can be collected.
Visualizations
Caption: Workflow for the isolation and purification of a water-soluble this compound intermediate.
Caption: Troubleshooting guide for chromatographic purification of basic this compound intermediates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Salting out - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. conductscience.com [conductscience.com]
- 10. purolite.com [purolite.com]
- 11. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridianbioscience.com [meridianbioscience.com]
- 13. fda.gov [fda.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Diastereomeric Separation of 3-Azabicyclo[3.1.0]hexane Isomers
Welcome to the technical support center for the diastereomeric separation of 3-Azabicyclo[3.1.0]hexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diastereomers of this compound?
The primary challenges in separating diastereomers of this compound and its derivatives stem from their structural similarity. Diastereomers are not mirror images and thus have different physical properties, but these differences can be very subtle. This leads to closely related polarity and solubility, resulting in co-elution in chromatographic methods. The rigid bicyclic structure can also limit the conformational differences between diastereomers, further complicating separation.
Q2: Which chromatographic techniques are most effective for this separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for the separation of this compound diastereomers.[1][2] Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown broad applicability.[3]
Q3: How do I select the right chiral column for my separation?
Column selection is a critical first step and often involves screening a variety of chiral stationary phases. For this compound derivatives, polysaccharide-based columns are a good starting point. Consider the following:
-
Coated vs. Immobilized CSPs: Immobilized columns offer greater solvent compatibility, allowing for a wider range of mobile phases and more robust method development.
-
Selector Type: Cellulose and amylose-based selectors can offer different selectivities. It is advisable to screen columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Particle Size: Smaller particle sizes (e.g., 3 µm) can provide higher efficiency and better resolution for closely eluting peaks.
A recommended starting point for screening would be a set of columns including Chiralpak® IA, IB, IC, and ID.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Diastereomers
Q: I am not seeing any separation between my diastereomer peaks. What should I try first?
A: If you are observing a single peak or very poor resolution, the initial chromatographic conditions are not selective enough. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization:
-
Solvent Composition: The ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., heptane (B126788) in HPLC, or CO2 in SFC) is a critical parameter. Systematically vary the percentage of the modifier. A good starting point is often a 90:10 or 80:20 mixture of heptane/alcohol.
-
Modifier Type: The choice of alcohol can significantly impact selectivity. If methanol (B129727) is not providing separation, try ethanol (B145695), isopropanol, or n-butanol. Isopropanol often provides different selectivity compared to methanol or ethanol.
-
Additives: For basic compounds like this compound, the addition of a basic modifier to the mobile phase is often crucial to improve peak shape and selectivity.[2] Start with 0.1% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA).[2] In some cases, an acidic additive like 0.1% trifluoroacetic acid (TFA) might be beneficial, especially if the molecule has acidic functionalities.[2]
-
-
Temperature Optimization:
-
Temperature can have a significant and sometimes unpredictable effect on chiral separations. Lowering the temperature (e.g., from 25°C to 15°C) often increases the interaction between the analyte and the stationary phase, which can lead to improved resolution. Conversely, in some cases, increasing the temperature can alter the conformation of the chiral selector and improve separation. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the number of theoretical plates and improve the resolution of closely eluting peaks. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing, which is affecting integration and resolution. How can I improve the peak shape?
A: Peak tailing for basic compounds like this compound derivatives is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase.
-
Use of Additives: The most effective way to address this is by adding a basic modifier to the mobile phase. Amines like DEA or TEA (typically at 0.1%) will compete with the analyte for the active silanol sites, leading to more symmetrical peaks.[2]
-
Column Choice: If additives do not resolve the issue, consider using a column specifically designed for basic compounds or a newer generation of chiral columns with better end-capping.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Peak fronting is less common but can be caused by column overload or a sample solvent that is stronger than the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting between injections. What could be the cause?
A: Fluctuating retention times can be due to several factors:
-
Column Equilibration: Chiral columns, especially with mobile phase additives, can require longer equilibration times. Ensure the column is thoroughly flushed with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention. The use of a column oven is highly recommended to maintain a stable temperature.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and accurately for each run. For SFC, variations in the CO2 density due to pressure or temperature fluctuations can affect retention.
-
Column Contamination: Over time, the column can become contaminated with strongly retained sample components. A proper column washing procedure should be implemented.
Data Presentation
The following tables summarize typical starting conditions for the separation of this compound derivatives based on literature data.
Table 1: HPLC Separation Conditions
| Chiral Stationary Phase | Mobile Phase | Additive | Flow Rate (mL/min) | Temperature (°C) |
| Chiralcel® OD | Heptane/Isopropanol (99:1) | 0.1% DEA | 1.0 | 25 |
| Chiralcel® OD | Heptane/Ethanol (90:10) | 0.1% TFA | 1.0 | 25 |
| Chiralpak® IC | n-Hexane/Ethanol (90:10) | 0.05% DEA | 0.6 | 15 |
Data compiled from literature sources.[2][4]
Table 2: SFC Separation Conditions
| Chiral Stationary Phase | Co-solvent | Additive | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) |
| Lux® Cellulose-1 | Methanol (30%) | None | 2.0 | 150 | 40 |
| Chiralpak® IC | Methanol (10%) | 0.1% NH₄OH | 150 | 100 | 25 |
Data compiled from literature sources.[3]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Diastereomers
-
Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% DEA.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 25°C.
-
Inject a small volume (e.g., 5 µL) of your sample (approximately 1 mg/mL in mobile phase).
-
Monitor the separation at a suitable wavelength (e.g., 220 nm).
-
-
Optimization:
-
If no separation is observed, change the alcohol modifier to ethanol and repeat the analysis.
-
Vary the percentage of the alcohol modifier from 5% to 20% in 5% increments.
-
If peak shape is poor, ensure the concentration of the amine additive is sufficient.
-
If resolution is still insufficient, lower the temperature to 15°C and/or decrease the flow rate to 0.5 mL/min.
-
Protocol 2: Chiral SFC Method Development for this compound Diastereomers
-
Column Selection: Begin with an immobilized polysaccharide-based column such as a Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Set the co-solvent to Methanol.
-
Start with a gradient elution from 5% to 40% Methanol over 10 minutes to scout for the optimal isocratic condition.
-
Add 0.1% ammonium (B1175870) hydroxide (B78521) or DEA to the methanol co-solvent to improve peak shape for the basic analyte.
-
Set the flow rate to 3.0 mL/min and the back pressure to 120 bar.
-
Maintain the column temperature at 35°C.
-
-
Optimization:
-
Based on the scouting gradient, determine an appropriate isocratic condition.
-
If resolution is poor, try a different co-solvent such as ethanol or isopropanol.
-
Adjust the percentage of the co-solvent to optimize the separation.
-
Vary the back pressure and temperature to fine-tune the selectivity.
-
Visualizations
Caption: Troubleshooting workflow for poor or no resolution.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ajrconline.org [ajrconline.org]
Technical Support Center: Stability of 3-Azabicyclo[3.1.0]hexane Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.1.0]hexane containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability studies of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed for compounds containing the this compound scaffold?
A1: Compounds featuring the this compound ring system are susceptible to degradation under various stress conditions. The most frequently encountered stability issues are hydrolysis, particularly of amide or ester functional groups attached to the scaffold, and oxidation.[1][2][3] The rigid, strained bicyclic structure can influence the reactivity of neighboring functional groups.
Q2: How does pH affect the stability of these compounds in aqueous solutions?
A2: The pH of the medium plays a critical role in the stability of this compound derivatives, especially those with hydrolyzable moieties. Both acidic and basic conditions can catalyze the degradation of amide and ester linkages.[1][2][3] For instance, Nirmatrelvir, which contains this scaffold, has been shown to be susceptible to both acidic and basic hydrolysis.[4]
Q3: Are compounds with this scaffold sensitive to light?
A3: Photostability can be a concern for some this compound containing compounds. It is recommended to conduct photostability studies according to ICH Q1B guidelines to assess the potential for photodegradation.[5][6][7][8] If a compound is found to be photosensitive, appropriate light-protected storage and handling procedures are necessary.
Q4: What are the typical degradation products observed during forced degradation studies?
A4: The degradation products are highly dependent on the specific functional groups present in the molecule and the stress conditions applied. For compounds with amide or ester linkages, hydrolysis products are common. For example, in the case of Nirmatrelvir, hydrolysis of the trifluoroacetamide (B147638) group has been observed.[4] For Saxagliptin, another drug with this scaffold, several degradation products resulting from hydrolysis and oxidation have been identified.[1]
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental challenges.
Issue 1: Unexpected or Excessive Degradation
Symptom: Greater than expected degradation of the compound under stress conditions, or the appearance of numerous unexpected degradation peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh Stress Conditions | The concentration of the stressor (acid, base, or oxidizing agent) or the duration of exposure may be too severe. Reduce the concentration of the stressor or shorten the exposure time. |
| Inappropriate Solvent | The solvent used for the stability study may be contributing to the degradation. Ensure the solvent is inert and does not react with the compound. |
| Contaminated Reagents | Impurities in the reagents (e.g., metal ions in buffers) can catalyze degradation. Use high-purity reagents and solvents. |
| Cross-Reactivity in Formulations | If studying a formulated product, excipients may be reacting with the active pharmaceutical ingredient (API). Conduct studies on the API alone to understand its intrinsic stability. |
Issue 2: Poor Chromatographic Resolution
Symptom: Co-elution of the parent compound with degradation products, or poor separation between degradation product peaks.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The mobile phase composition (organic modifier, pH, buffer concentration) may not be suitable for separating the parent drug from its structurally similar degradants. Systematically vary the mobile phase composition, including the pH and the type and concentration of the organic modifier. |
| Inappropriate Column Chemistry | The stationary phase may not provide the necessary selectivity. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that offers better separation. |
| Gradient Profile Not Optimized | A shallow gradient may be necessary to resolve closely eluting peaks. Optimize the gradient slope and duration. |
Issue 3: Peak Tailing for the Parent Compound or Degradants
Symptom: Asymmetrical peaks with a pronounced "tail," which can affect integration and quantification. This is a common issue for basic compounds like many this compound derivatives.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Silanol (B1196071) Groups | The basic nitrogen in the this compound ring can interact with residual silanol groups on the silica-based stationary phase. |
| - Lower the mobile phase pH: This will protonate the silanol groups and reduce their interaction with the basic analyte. | |
| - Use a mobile phase additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), to mask the active silanol sites. | |
| - Employ an end-capped column: Use a column that has been "end-capped" to minimize the number of free silanol groups. | |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize publicly available data from forced degradation studies of representative this compound containing compounds.
Table 1: Forced Degradation of Nirmatrelvir
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 15 min | 60°C | 15.5 | [9] |
| Basic Hydrolysis | 1N NaOH | 15 min | 60°C | 14.5 | [9] |
| Oxidative | 30% H₂O₂ | 15 min | 60°C | 13.2 | [9] |
| Thermal | - | - | 60°C | < 6 | [9] |
| Photolytic | - | - | - | 14.3 | [9] |
Table 2: Forced Degradation of Saxagliptin
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.4N HCl | Degradation observed | [4] |
| Basic Hydrolysis | - | Degradation observed | [4] |
| Oxidative | - | Degradation observed | [4] |
| Thermal (Dry Heat) | - | Degradation observed | [4] |
| Photolytic | - | Degradation observed | [4] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound containing compound.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 60°C for a specified period (e.g., 15 minutes to several hours). After the desired time, cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 60°C for a specified period. After the desired time, cool the solution and neutralize it with an appropriate amount of 1N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature or heat at a controlled temperature for a specified period.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven (e.g., 60°C) for a specified duration. Also, subject a solution of the drug to the same thermal stress.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method for Saxagliptin and Metformin
This is an example of a reported HPLC method for the simultaneous determination of Saxagliptin and Metformin.
-
Column: Hypersil ODS C18 (250x4.6mm, 5µ particle size)
-
Mobile Phase: Phosphate buffer (KH₂PO₄) adjusted to pH 5.0 with dilute orthophosphoric acid, acetonitrile, and methanol in the ratio of 25:50:25 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 211 nm
-
Reference: [10]
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for two prominent drugs containing the this compound scaffold.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 7. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 9. drugs.com [drugs.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Stereoselective Functionalization of 3-Azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis and functionalization of 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemistry, particularly the avoidance of epimerization during synthetic manipulations of this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of epimerization in the this compound scaffold?
A1: Epimerization can occur at several stereocenters within the this compound core. The most susceptible positions are:
-
C6: When a carbonyl-containing substituent is present at the C6 position, the alpha-proton is acidic and can be removed by a base, leading to epimerization to the thermodynamically more stable exo isomer.[1][2]
-
C1 and C5 (Bridgehead Carbons): While less common, epimerization at the bridgehead carbons can occur under certain conditions, potentially driven by ring strain.[3] The exact mechanism is not fully elucidated but may involve diradical or ionic intermediates.
-
Other Substituted Positions: Any stereocenter with an adjacent activating group (e.g., carbonyl, nitro) could be susceptible to epimerization under acidic or basic conditions.
Q2: What general reaction conditions are known to cause epimerization?
A2: Unwanted epimerization is often triggered by:
-
Strongly Basic Conditions: Bases like sodium tert-butoxide are known to cause epimerization at positions alpha to a carbonyl group.[2]
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze epimerization, particularly of sensitive intermediates or products.
-
Prolonged Reaction Times and Elevated Temperatures: Even under mildly acidic or basic conditions, extended reaction times or high temperatures can lead to the formation of the thermodynamic product through epimerization.
-
Chromatography: Purification on silica (B1680970) or alumina (B75360) gel can sometimes induce epimerization, especially for sensitive compounds like aminals.[4]
Q3: How can I minimize epimerization during the functionalization of my this compound derivative?
A3: To maintain the stereochemical integrity of your molecule, consider the following strategies:
-
Choice of Reagents: Opt for mild and highly selective reagents. For instance, when introducing substituents, use reaction conditions known to proceed with high stereoselectivity.
-
Protecting Groups: The use of appropriate protecting groups on the nitrogen atom can influence the stereochemical outcome of reactions and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is commonly used.
-
Reaction Conditions: Keep reaction times as short as possible and use the lowest effective temperature. Carefully control the pH of your reaction mixture.
-
Work-up and Purification: Use neutral work-up conditions whenever possible. If you suspect epimerization on silica gel, consider alternative purification methods like crystallization, reverse-phase chromatography, or using a less acidic stationary phase.
Troubleshooting Guides
Problem 1: Unexpected Diastereomeric Mixture Observed After Cyclopropanation
Symptoms:
-
You have performed a cyclopropanation reaction to form the this compound core, but NMR analysis of the crude product shows a mixture of exo and endo diastereomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-selective Catalyst: The catalyst used does not provide sufficient stereocontrol. | - For dirhodium(II)-catalyzed cyclopropanations, the choice of ligand is critical. Chiral bowl-shaped catalysts can favor the formation of the thermodynamically less favorable endo isomer.[2] - Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones can provide high diastereoselectivity for the exo isomer.[5] |
| Reaction Temperature: The reaction temperature may be too high, leading to a loss of selectivity. | - Optimize the reaction temperature. While some reactions require heating, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can improve diastereoselectivity. |
| Substrate Control: The stereochemistry of the starting material may not be sufficiently directing the outcome of the reaction. | - Modify the protecting group on the nitrogen or other substituents on the pyrrole (B145914) precursor to enhance facial selectivity. |
Problem 2: Epimerization of a C6-Substituent During a Subsequent Reaction
Symptoms:
-
You start with a diastereomerically pure C6-substituted this compound, but after a subsequent reaction (e.g., deprotection, N-alkylation), you observe a mixture of diastereomers at C6.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Basic Reaction Conditions: The reaction was performed under basic conditions, causing deprotonation and reprotonation at C6. | - If possible, use non-basic conditions. - If a base is required, use a weaker, non-nucleophilic base and a lower reaction temperature. - For deprotection of a Boc group, consider acidic conditions (e.g., TFA in DCM) instead of basic methods. |
| Enolate Formation: If the C6 substituent is an ester or ketone, enolate formation is likely under basic conditions. | - If the desired outcome is the thermodynamically more stable exo isomer, treatment with a base like sodium tert-butoxide can be used to intentionally epimerize the C6 center.[2] - To avoid epimerization, consider converting the carbonyl group to a less activating functional group if the synthetic route allows. |
Problem 3: Suspected Epimerization at a Bridgehead Carbon (C1/C5)
Symptoms:
-
You observe an unexpected isomer that cannot be explained by epimerization at other positions. This is a more complex issue and may be difficult to confirm without extensive analytical work (e.g., X-ray crystallography).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Ring Strain: The substitution pattern of your molecule may lead to significant ring strain, which could be relieved through a bridgehead epimerization pathway. | - This is an inherent property of the molecule. Consider if a different substitution pattern could achieve your research goals while reducing ring strain. |
| Radical or Ionic Intermediates: The reaction conditions may be promoting the formation of radical or ionic intermediates at the bridgehead, which are not stereochemically defined. | - Avoid conditions known to generate radicals (e.g., high heat, radical initiators) or carbocations (e.g., strong acids) if bridgehead stereochemistry is critical. |
Data Presentation: Diastereoselectivity in this compound Synthesis
The following tables summarize quantitative data on the diastereoselectivity of common reactions used to synthesize and functionalize the this compound core.
Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate
| Catalyst | Temperature (°C) | Diastereomeric Ratio (exo/endo) | Yield (%) | Reference |
| Rh₂(OAc)₄ | 70 | 1:1 | 32 | [2] |
| Rh₂(esp)₂ | 90 | 1:1 | 76 | [2] |
| Rh₂(S-TPPTTL)₄ | 90 | 1:1.6 | 74 | [2] |
| Rh₂(S-tetra-(3,5-di-Br)TPPTTL)₄ | 90 | 1:2.1 | 68 | [2] |
Table 2: Palladium-Catalyzed Cyclopropanation of N-Substituted Maleimides with N-Tosylhydrazones
| N-Substituent | Diastereomeric Ratio (exo/endo) | Yield (%) | Reference |
| Phenyl | >20:1 | 91 | [5] |
| 4-Methoxyphenyl | >20:1 | 85 | [5] |
| 4-Chlorophenyl | >20:1 | 93 | [5] |
| Benzyl | >20:1 | 88 | [5] |
Table 3: Diastereoselective Functionalization of 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones
| Reaction | Product | Diastereomeric Ratio | Yield (%) | Reference |
| Ionic Hydrogenation | 4-Substituted-3-azabicyclo[3.1.0]hexan-2-one | >95:5 | 90-97 | [6] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate [2]
This protocol involves a dirhodium(II)-catalyzed cyclopropanation followed by base-mediated epimerization and hydrolysis.
-
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%). The mixture is heated to the desired temperature (e.g., 40 °C), and a solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over several hours. After the addition is complete, the reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The crude product is a mixture of exo and endo diastereomers.
-
Epimerization and Hydrolysis: The crude mixture of diastereomers is dissolved in a suitable solvent (e.g., THF). Sodium tert-butoxide (1.5 equiv) is added, and the mixture is stirred at room temperature until the epimerization is complete (monitored by TLC or LC-MS, showing conversion to the exo isomer). Aqueous sodium hydroxide (B78521) (e.g., 2 M solution, 3.0 equiv) is then added, and the reaction is stirred until the ester hydrolysis is complete. The mixture is then acidified with aqueous HCl, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the exo-carboxylic acid.
Protocol 2: N-Alkylation of this compound Derivatives
This is a general procedure that should be optimized for specific substrates.
-
To a solution of the N-H-3-azabicyclo[3.1.0]hexane derivative (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv).
-
The alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.2 equiv) is added, and the reaction mixture is stirred at a suitable temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography or crystallization. The diastereomeric purity of the product should be assessed by NMR spectroscopy or chiral HPLC.
Visualizations
Caption: Base-catalyzed epimerization at C6 via an enolate intermediate.
Caption: General workflow for stereoselective synthesis and functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Reaction monitoring techniques for 3-Azabicyclo[3.1.0]hexane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and reaction monitoring of 3-Azabicyclo[3.1.0]hexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no product yield in cyclopropanation reaction. | 1. Inactive catalyst (e.g., rhodium or palladium complexes).[1][2] 2. Impure or wet solvent and reagents. 3. Incorrect reaction temperature.[3] 4. Degradation of the diazo compound or N-tosylhydrazone. 5. Sub-optimal catalyst loading.[2] | 1. Use a fresh batch of catalyst or activate it if possible. 2. Ensure all solvents and reagents are anhydrous and pure. 3. Optimize the reaction temperature; some reactions require elevated temperatures (e.g., 70-90 °C).[3] 4. Prepare the diazo compound or N-tosylhydrazone fresh before use. 5. Screen different catalyst loadings to find the optimal concentration.[3] |
| SYN-002 | Formation of multiple products or side-products. | 1. Lack of diastereoselectivity.[2] 2. Competing side reactions, such as dimerization of the carbene precursor. 3. Isomerization of the product. | 1. Use a chiral catalyst or ligand to improve diastereoselectivity.[2] 2. Add the diazo compound or carbene precursor slowly to the reaction mixture using a syringe pump to maintain a low concentration.[4] 3. Analyze the crude product mixture to identify isomers and adjust reaction or work-up conditions accordingly. |
| SYN-003 | Incomplete consumption of starting materials. | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation. 4. Insufficient equivalents of the cyclopropanating agent. | 1. Monitor the reaction progress using TLC, GC-MS, or NMR and extend the reaction time if necessary. 2. Gradually increase the reaction temperature while monitoring for side-product formation.[3] 3. Add a second portion of the catalyst. 4. Use a slight excess of the cyclopropanating agent (e.g., 1.2-1.5 equivalents).[4] |
| SYN-004 | Difficulty in purifying the this compound product. | 1. Co-elution of diastereomers or impurities during column chromatography. 2. Product instability on silica (B1680970) gel. | 1. Use a different solvent system or a different stationary phase for chromatography. Recrystallization may also be an effective purification method.[5] 2. Consider using a less acidic stationary phase like alumina (B75360) or a rapid purification technique like flash chromatography to minimize contact time. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reaction monitoring for the synthesis of this compound.
Q1: Which techniques are most suitable for monitoring the synthesis of this compound?
A1: The choice of technique depends on the specific reaction and available equipment. Commonly used and effective techniques include:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile compounds and separating diastereomers. It provides information on the relative amounts of reactants, products, and byproducts, along with their mass-to-charge ratio. A reported GC-FID method for a derivative uses a direct injection method with an inlet temperature of 280 °C and a detector temperature of 260 °C.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ reaction monitoring, allowing for the quantification of starting materials and products without the need for sample work-up.[7] It can also be used to determine the diastereomeric ratio of the product.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and can provide similar information to GC-MS.
Q2: How can I use ¹H NMR to monitor the reaction progress and determine the diastereomeric ratio?
A2: To monitor the reaction, you can take aliquots from the reaction mixture at different time points, remove the solvent, and dissolve the residue in a deuterated solvent. By integrating characteristic peaks of the starting material and the product, you can calculate the conversion. To determine the diastereomeric ratio, identify and integrate distinct signals for each diastereomer in the ¹H NMR spectrum of the crude product.[8][9]
Q3: What are the key considerations when developing a GC-MS method for reaction monitoring?
A3: Key considerations include:
-
Column Selection: Choose a column that provides good separation of your starting materials, product diastereomers, and potential byproducts.
-
Temperature Program: Optimize the temperature ramp to achieve good resolution in a reasonable time. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[6]
-
Injection Port and Detector Temperature: Set these temperatures high enough to ensure complete volatilization of the analytes without causing thermal degradation.[6]
-
Sample Preparation: Ensure your sample is clean and free of non-volatile components that could contaminate the GC system. A simple work-up and filtration are often sufficient.
Q4: Can in-situ monitoring techniques be applied to these reactions?
A4: Yes, in-situ monitoring is highly beneficial for understanding reaction kinetics and optimizing conditions. Techniques like in-situ NMR and Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can provide real-time data on the concentrations of reactants, intermediates, and products.[7]
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material(s) as a reference.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to track the consumption of starting materials and the formation of the product.
Protocol 2: General Procedure for Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).
-
Extraction: Shake the vial, allow the layers to separate, and transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
Dilution: Dilute the dried organic solution to an appropriate concentration for GC-MS analysis.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to determine the peak areas of the starting materials and products. Use the mass spectra to confirm the identity of each peak.
Protocol 3: General Procedure for Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Withdraw an aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube for quantitative analysis.[9]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify characteristic peaks for the starting materials and products. Calculate the conversion by comparing the integration of these peaks relative to the internal standard. Determine the diastereomeric ratio by integrating distinct signals corresponding to each diastereomer.[8][9]
Visualizations
Caption: Experimental workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
References
- 1. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane - Google Patents [patents.google.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Scaffolds: 3-Azabicyclo[3.1.0]hexane and Piperidine in Modern Drug Design
In the landscape of medicinal chemistry, the piperidine (B6355638) ring stands as a titan, a "privileged scaffold" celebrated for its prevalence in a multitude of FDA-approved drugs. Its success is rooted in a unique blend of structural and electronic properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. However, the relentless pursuit of novel chemical matter with enhanced properties has led to the exploration of bioisosteric replacements that can offer advantages over this established core. One such contender is the 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained analog of piperidine that is gaining traction for its potential to fine-tune drug-like properties.
This guide provides a comparative analysis of these two pivotal scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a core scaffold is a critical decision that profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties of the parent this compound and piperidine scaffolds, alongside illustrative data for substituted analogs where available. Direct comparative studies on structurally analogous compounds are limited; therefore, data has been curated from various sources to provide a representative comparison.
| Property | This compound | Piperidine | Significance in Drug Design |
| Molecular Weight ( g/mol ) | 83.13[1] | 85.15 | Both are small scaffolds, adhering to Lipinski's Rule of Five. |
| cLogP | 0.2[1] | 0.84 | The lower lipophilicity of the bicyclic scaffold may enhance aqueous solubility but could reduce membrane permeability if not appropriately substituted. |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | Both scaffolds have a single nitrogen atom contributing to the TPSA, influencing hydrogen bonding capacity. |
| pKa | More basic than piperazine (B1678402) (pKa ~8.28 for an amino derivative) | ~11.22 for the parent scaffold | The high basicity of piperidine can lead to strong ionic interactions but may also result in higher clearance. The constrained nature of the bicyclic system can modulate basicity. |
| Aqueous Solubility | Generally high for the parent scaffold and its salts | Miscible for the parent scaffold | Solubility is highly dependent on the nature of the substituents for both scaffolds. |
| Metabolic Stability | Can offer improved metabolic stability by blocking sites of metabolism. | Can be a site of metabolic liability, particularly through N-dealkylation or oxidation of the ring. | The rigid bicyclic structure of this compound can protect against certain metabolic transformations.[2] |
| Permeability (Caco-2) | Substituent-dependent | Substituent-dependent | Both scaffolds can be incorporated into compounds with good permeability, essential for oral absorption. |
Pharmacological Performance: Case Studies
The true test of a scaffold's utility lies in its ability to favorably present pharmacophoric groups to a biological target. Below are case studies from the literature that highlight the application and performance of each scaffold in different therapeutic areas.
Case Study 1: Opioid Receptor Antagonists
The this compound core has been successfully employed in the design of potent and selective μ opioid receptor antagonists.[3] In one study, the introduction of a "magic methyl" group to the scaffold resulted in a 35-fold improvement in binding affinity.[4]
| Compound | Scaffold | Target | Binding Affinity (Ki, nM) |
| Example from series | This compound | μ Opioid Receptor | Picomolar range |
| Naltrexone (for comparison) | Morphinan (contains a piperidine) | μ Opioid Receptor | ~0.1-1 |
This case illustrates the potential of the this compound scaffold to serve as a platform for developing highly potent ligands.
Case Study 2: T-Type Calcium Channel Inhibitors
Derivatives of this compound have been investigated as inhibitors of T-type calcium channels for the treatment of neuropathic pain.[2] These compounds exhibited potent and selective inhibition, along with good metabolic stability.
| Compound | Scaffold | Target | IC50 (µM) |
| Compound 10d from study | This compound | T-type Calcium Channel | Potent inhibition |
| Mibefradil (for comparison) | Tetraline (contains a piperidine-like moiety) | T-type Calcium Channel | Sub-micromolar |
The rigid nature of the bicyclic scaffold can contribute to selectivity and metabolic stability, which are crucial for developing safe and effective channel blockers.
Case Study 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The conformational rigidity of the this compound scaffold has been exploited to develop novel DPP-IV inhibitors for the treatment of type 2 diabetes.
| Compound | Scaffold | Target | IC50 (nM) |
| Example from series | This compound | DPP-IV | Sub-nanomolar to nanomolar |
| Sitagliptin (for comparison) | Piperidine derivative | DPP-IV | ~18 |
This example showcases how the constrained nature of the this compound scaffold can be advantageous in designing potent enzyme inhibitors.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Determination of Lipophilicity (LogP)
The Shake Flask method is a standard technique for the experimental determination of the partition coefficient (LogP).
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the compound solution is mixed with a measured volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Preparation of Microsomes: Liver microsomes (or other liver-derived fractions like S9 or hepatocytes) are thawed and diluted in a suitable buffer.
-
Compound Incubation: The test compound is added to the microsome suspension at a specific concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal absorption of drugs.[5]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorption (A-B permeability) or to the basolateral (receiver) side to assess efflux (B-A permeability).
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 2 hours).
-
Sample Collection: Samples are taken from the receiver compartment at designated time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for comparing the this compound and piperidine scaffolds.
Caption: A generalized signaling pathway for a GPCR, a common target for drugs containing these scaffolds.
Conclusion
The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal, with a proven track record of success.[6] Its inherent physicochemical properties and synthetic tractability allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. However, the this compound scaffold presents a compelling alternative, particularly when seeking to modulate properties such as metabolic stability and conformational rigidity. The constrained nature of this bicyclic system can offer a means to improve selectivity and reduce off-target effects. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the biological target, the desired ADME properties, and the synthetic feasibility. This guide provides a foundational comparison to aid in this critical decision-making process, empowering researchers to select the optimal scaffold for the development of the next generation of therapeutics.
References
- 1. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of 3-Azabicyclo[3.1.0]hexane Derivatives and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry. Their diverse structures and ability to interact with a multitude of biological targets have led to the development of numerous clinically effective chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic profiles of 3-azabicyclo[3.1.0]hexane derivatives against other prominent classes of heterocyclic compounds, supported by experimental data to inform future research and development in oncology.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives and a selection of other heterocyclic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their antiproliferative effects.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Spiro-fused adduct 2b | K562 (Human erythroleukemia) | ~25-27 | [1] |
| This compound | Spiro-fused adduct 2c | K562 (Human erythroleukemia) | ~25-27 | [1] |
| This compound | Spiro-fused oxindole (B195798) 4 | Jurkat (Acute T cell leukemia) | 2-10 (72h) | [2] |
| This compound | Spiro-fused oxindole 8 | Jurkat (Acute T cell leukemia) | 2-10 (72h) | [2] |
| This compound | Spiro-fused oxindole 18 | K-562, HeLa, Sk-mel-2 | 2-10 (72h) | [2] |
| This compound | Spiro-fused oxindole 24 | K-562, HeLa, Sk-mel-2 | 2-10 (72h) | [2] |
| Pyridine | Derivative 8e | MCF-7 (Breast cancer) | 0.22 (48h) | [3] |
| Pyridine | Derivative 8n | MCF-7 (Breast cancer) | 1.88 (48h) | [3] |
| Pyridine | Spiro-pyridine derivative 7 | Caco-2 (Colorectal adenocarcinoma) | 7.83 ± 0.5 | [4] |
| Pyrimidine | Thienopyrimidine derivative IV | - | 0.003 | [5] |
| Pyrimidine | Thienopyrimidine (Aurora B kinase inhibitor) | - | 0.0002 | [5] |
| Indole (B1671886) | Indole-Aryl Amide Derivative 2 | MCF-7 (Breast cancer) | 0.81 | [6] |
| Indole | Indole-Aryl Amide Derivative 4 | HT29 (Colorectal adenocarcinoma) | 0.96 | [6] |
| Indole | 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic adenocarcinoma) | 9.5 ± 2.2 | [7] |
| Quinoline | Derivative 11 | MCF-7 (Breast cancer) | 29.8 | [8] |
| Quinoline | BAPPN | HepG2 (Hepatocellular carcinoma) | 3.3 (µg/mL) | [9] |
| Quinoline | BAPPN | MCF-7 (Breast cancer) | 3.1 (µg/mL) | [9] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are foundational for the reliable assessment of compound cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is recommended.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is another colorimetric method for assessing cell viability. Unlike MTT, the formazan product of MTS is soluble in the cell culture medium, simplifying the protocol.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Step 5).
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives have been linked to the induction of apoptosis through mechanisms involving the actin cytoskeleton and mitochondrial dysfunction.[1]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A generalized workflow for determining the IC50 values of test compounds using cell-based viability assays.
Signaling Pathway: Actin Cytoskeleton Disruption and Apoptosis
Disruption of the actin cytoskeleton is a known trigger for apoptosis.[1] Some this compound derivatives have been observed to cause the disappearance of stress fibers and a decrease in filopodia-like deformations, suggesting an impact on actin dynamics.[1] This can lead to the activation of apoptotic signaling pathways.
Caption: Proposed mechanism of apoptosis induction through actin cytoskeleton disruption by this compound derivatives.
Signaling Pathway: Mitochondrial Dysfunction and Apoptosis
A decrease in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[13] Treatment with this compound derivatives has been shown to significantly increase the number of cells with a decreased mitochondrial membrane potential, leading to apoptosis.[1]
Caption: The intrinsic apoptotic pathway initiated by mitochondrial membrane potential collapse induced by this compound derivatives.
References
- 1. The actin cytoskeleton as a sensor and mediator of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 3-Azabicyclo[3.1.0]hexane-based Compounds as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 3-azabicyclo[3.1.0]hexane-based compounds as aromatase inhibitors, benchmarked against established alternatives. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to support the validation of these compounds for potential therapeutic use, particularly in hormone-dependent cancers.
Performance Comparison of Aromatase Inhibitors
The inhibitory potential of this compound-based compounds has been evaluated against human placental aromatase. The data presented below summarizes the inhibition constants (Ki) for these novel compounds in comparison to the first-generation non-steroidal aromatase inhibitor, aminoglutethimide. For a broader context, typical IC50 values for currently approved third-generation aromatase inhibitors (Letrozole, Anastrozole, and Exemestane) are also provided from literature, though it is important to note that these values were not determined in a head-to-head study with the this compound derivatives.
| Compound | Type | Inhibition Constant (Ki) | IC50 |
| This compound Derivatives | |||
| 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) | Non-steroidal (Reversible) | 1.2 µM[1] | Not Reported |
| 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e) | Non-steroidal (Reversible) | 0.015 µM[1] | Not Reported |
| 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9f) | Non-steroidal (Reversible) | 0.02 µM[1] | Not Reported |
| 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (1h) | Non-steroidal (Reversible) | Potent Inhibitor¹ | Not Reported |
| Clinically Used Aromatase Inhibitors | |||
| Aminoglutethimide | Non-steroidal (Reversible) | 1.8 µM[1] | >65.0 µM[2] |
| Letrozole | Non-steroidal (Reversible) | Not Reported | 2.18 nM[3] |
| Anastrozole | Non-steroidal (Reversible) | Not Reported | Not Reported |
| Exemestane | Steroidal (Irreversible) | Not Reported | 50 nM[4] |
¹ The 3-cyclohexylmethyl derivative 1h was found to be more than 140-fold more potent than aminoglutethimide[5].
Experimental Protocols
A detailed methodology for the in vitro validation of aromatase inhibitors is crucial for reproducible and comparable results. The following protocol is a synthesized procedure based on established methods for determining aromatase activity using human placental microsomes.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
Objective: To determine the inhibitory potential (IC50 or Ki) of test compounds on human aromatase activity.
Materials:
-
Human placental microsomes (commercially available or prepared from fresh term placenta)
-
Test compounds (this compound derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and liquid scintillation counter
-
96-well plates or microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitors.
-
Prepare serial dilutions of the compounds in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.
-
Prepare the NADPH-generating system.
-
Prepare a suspension of dextran-coated charcoal.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Phosphate buffer
-
Human placental microsomes (protein concentration to be optimized, typically 25-50 µg of microsomal protein per well)
-
Serial dilutions of the test compound or reference inhibitor.
-
Include a control group with solvent only (vehicle control) and a positive control with a known aromatase inhibitor (e.g., letrozole).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione, and the NADPH-generating system to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution that denatures the enzyme, such as an ice-cold solution of dextran-coated charcoal in buffer. The charcoal will adsorb the unreacted substrate.
-
-
Separation and Quantification:
-
Centrifuge the samples to pellet the charcoal and the adsorbed substrate.
-
The supernatant, containing the tritiated water ([³H]₂O) released during the aromatization reaction, is transferred to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of aromatase activity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by non-linear regression analysis.
-
If determining the Ki, the assay should be performed with varying concentrations of both the inhibitor and the substrate, followed by analysis using Lineweaver-Burk or Dixon plots.
-
Visualizations
Aromatase Signaling Pathway
The following diagram illustrates the central role of aromatase in the conversion of androgens to estrogens, a key pathway in the development and progression of hormone-dependent cancers. Aromatase inhibitors block this conversion, thereby reducing estrogen levels.
Caption: Aromatase catalyzes the conversion of androgens to estrogens.
Experimental Workflow for Aromatase Inhibitor Validation
The validation of novel aromatase inhibitors follows a structured workflow, from initial in vitro screening to more complex cell-based and in vivo studies.
Caption: Workflow for validating novel aromatase inhibitors.
Logical Relationship of Aromatase Inhibition
This diagram illustrates the logical relationship between the presence of an aromatase inhibitor and its effect on estrogen levels and subsequent biological responses.
Caption: Logical cascade of aromatase inhibition.
References
- 1. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
Spectroscopic analysis for the structural elucidation of 3-Azabicyclo[3.1.0]hexane stereoisomers
The structural elucidation of stereoisomers of 3-azabicyclo[3.1.0]hexane, a key scaffold in medicinal chemistry, relies heavily on a suite of spectroscopic techniques. This guide provides a comparative overview of the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in differentiating these isomers, with a particular focus on the distinction between endo and exo configurations. The presented data and methodologies are synthesized from published experimental findings to aid researchers in the structural characterization of this important class of molecules.
Spectroscopic Data Comparison
The differentiation of this compound stereoisomers is primarily achieved through detailed analysis of their NMR spectra. The spatial arrangement of substituents and the rigid bicyclic framework give rise to distinct chemical shifts and coupling constants.
Table 1: Comparative ¹H NMR Data for Representative this compound Derivatives
| Compound/Stereoisomer | H-1, H-5 (ppm) | H-2, H-4 (ppm) | H-6 (ppm) | Key Coupling Constants (Hz) | Reference |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1.98-2.18 (m, 1H) | 3.30 (d, 1H), 3.98 (dd, 1H) | 1.00 (dd, 1H), 1.48 (dd, 1H) | J = 5.4, 8.0; J = 4.8, 5.4; J = 5.9, 10.2 | [1] |
| endo-7i (substituted) | 1.88 (ddd, 1H) | 4.97 (d, 1H) | 0.49 (dd, 1H), 0.98 (t, 1H) | J = 7.9, 6.5, 3.7; J = 6.5; J = 7.9, 4.8; J = 4.3 | [2] |
| cis-1b (substituted) | 1.50-1.46 (m, 1H) | 3.43 (dd, 1H), 2.93 (d, 1H) | 0.95 (dd, 1H), 1.29 (t, 1H) | J = 8.7; J = 4.5; J = 8.8, 4.5 | [3] |
| trans-1b (substituted) | 1.43-1.38 (m, 1H) | Not specified | 0.71 (dd, 1H), 1.04 (t, 1H) | J = 9.0, 4.7; J = 4.7 | [3] |
Table 2: Comparative ¹³C NMR Data for Representative this compound Derivatives
| Compound/Stereoisomer | C-1, C-5 (ppm) | C-2, C-4 (ppm) | C-6 (ppm) | Other Key Signals (ppm) | Reference |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 34.73 | 53.48, 51.63 | 22.55, 23.98 | 181.22 (C=O) | [1] |
| endo-7i (substituted) | 28.3 | 61.1 | 15.7, 16.1 | 178.8 (C=O) | [2] |
| cis-1b (substituted) | 22.9 | 59.6, 54.6 | 10.1, 18.2 | 64.6 | [3] |
| trans-1b (substituted) | Not specified | 61.8, 56.5 | Not specified | 64.8 | [3] |
Table 3: IR and Mass Spectrometry Data for a Representative this compound Derivative
| Compound | Key IR Absorptions (cm⁻¹) | HRMS (m/z) | Reference |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 173.5, 172.4 (C=O) | [M+Na]⁺: 334.0969 | [4] |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1674 (C=O) | Not specified | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reliable acquisition of spectroscopic data for structural elucidation.
2.1. Synthesis of this compound Derivatives
A common method for the synthesis of the this compound scaffold is through the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[5] Another approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[6] The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, leading to either endo or exo products.[7]
2.2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: Spectra are acquired on the same instrument, typically at 75, 100, or 125 MHz, respectively. Proton decoupling is used to simplify the spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay may be required.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguous assignment of protons and carbons and for determining stereochemistry.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining stereochemistry by identifying protons that are close in space (< 5 Å).[9][10] For medium-sized molecules where the NOE may be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred.[10]
-
2.3. Infrared (IR) Spectroscopy
IR spectra can be obtained using KBr pellets or as a thin film on a salt plate. The presence of characteristic functional group absorptions (e.g., C=O stretch in lactams around 1670-1750 cm⁻¹) is confirmed.[1][11]
2.4. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the elemental composition of the synthesized molecules.[4]
Visualization of Analytical Workflows
3.1. General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the structural elucidation of a novel this compound derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
A Comparative In Vitro Biological Evaluation of Novel 3-Azabicyclo[3.1.0]hexane Analogs
This guide provides an objective comparison of the in vitro biological performance of novel 3-Azabicyclo[3.1.0]hexane analogs against alternative compounds. The data presented is sourced from recent studies, focusing on anticancer, dipeptidyl peptidase-IV (DPP-IV) inhibitory, and µ-opioid receptor binding activities. Detailed experimental protocols and visualizations are provided to support the presented data.
Anticancer Activity of Spiro-Fused this compound Analogs
Recent research has focused on spiro-fused this compound derivatives as potential antitumor agents. These compounds have demonstrated significant antiproliferative activity against a range of human and murine cancer cell lines. Their mechanism of action appears to involve the disruption of the actin cytoskeleton and induction of mitochondrial dysfunction, leading to apoptosis.
Data Presentation: Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative novel this compound analogs compared to standard chemotherapeutic agents.
| Compound ID | Cell Line | IC50 (µM) | Publication Year | Comparator Drug | Comparator IC50 (µM) |
| Adduct 2b/2c [1] | K562 (Human Erythroleukemia) | 25 - 27 | 2025 | Doxorubicin | ~0.89 |
| Spiro-pyrimidine Analog [2] | K562 (Human Erythroleukemia) | 4.2 - 24.1 | 2022 | Doxorubicin | ~0.89 |
| Spiro-pyrimidine Analog [2] | HeLa (Human Cervical Carcinoma) | 4.2 - 24.1 | 2022 | Doxorubicin | ~0.6-1.2 |
| Spiro-pyrimidine Analog [2] | Jurkat (Human T-cell Leukemia) | 4.2 - 24.1 | 2022 | - | - |
| Spiro-pyrimidine Analog [2] | CT26 (Mouse Colon Carcinoma) | 4.2 - 24.1 | 2022 | - | - |
| Spiro-oxindole Analog [3] | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | 2022 | - | - |
Experimental Protocols
a) Antiproliferative Activity (MTS Assay) [1]
-
Cell Seeding: Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs are dissolved in DMSO and serially diluted to various concentrations. The cells are treated with these compounds and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After incubation, MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
b) Actin Cytoskeleton Analysis (Confocal Microscopy) [1][3]
-
Cell Culture: Cells are grown on glass coverslips in a petri dish.
-
Treatment: Cells are treated with the test compounds at their approximate IC50 concentrations for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin). Cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a confocal laser scanning microscope. The structure of the actin cytoskeleton, including the presence of stress fibers and filopodia-like protrusions, is analyzed.
c) Mitochondrial Membrane Potential (ΔΨm) Analysis (Flow Cytometry) [4]
-
Cell Treatment: Cancer cells are treated with the this compound analogs for a specified time.
-
Staining: The cells are harvested and stained with JC-1 dye. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Flow Cytometry: The fluorescence of the stained cells is analyzed using a flow cytometer. An increase in the green-to-red fluorescence intensity ratio indicates a decrease in mitochondrial membrane potential.
-
Data Analysis: The percentage of cells with decreased mitochondrial membrane potential is quantified.
Mandatory Visualization
Caption: Proposed mechanism of anticancer activity.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity
Certain this compound derivatives have been explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[5][6]
Data Presentation: DPP-IV Inhibition
The following data is from a 2008 study exploring conformationally rigid this compound derivatives as DPP-IV inhibitors.
| Compound ID | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. FAP (fold) | Comparator (Sitagliptin) IC50 (nM) |
| Compound 82 [4] | 31 | >3225 | >3225 | 18 - 19[7] |
| Compound 83 [4] | 27 | >3700 | >3700 | 18 - 19[7] |
Experimental Protocol
a) In Vitro DPP-IV Inhibition Assay (Fluorometric)
-
Reagent Preparation: Human recombinant DPP-IV enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl). Test compounds are serially diluted in DMSO and then the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: The DPP-IV enzyme is added to the wells of a 96-well microplate. The test compounds (this compound analogs) are then added to the wells and pre-incubated for approximately 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.
-
Kinetic Measurement: The plate is immediately placed in a fluorescence microplate reader. The cleavage of the AMC group by DPP-IV releases the fluorescent 7-amino-4-methylcoumarin, and the increase in fluorescence is measured over time (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a control reaction containing no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Principle of the fluorometric DPP-IV inhibition assay.
µ-Opioid Receptor (MOR) Antagonist Activity
This compound compounds have been designed as novel, achiral µ-opioid receptor (MOR) ligands, primarily for the treatment of pruritus.[8] These compounds have shown high binding affinity and selectivity for the µ-receptor over δ and κ subtypes.
Data Presentation: µ-Opioid Receptor Binding Affinity
The following data is from a 2011/2012 study on the structure-activity relationship (SAR) of this class of opioid ligands.
| Compound ID | MOR Ki (nM) | Selectivity vs. DOR (fold) | Selectivity vs. KOR (fold) | Comparator (Naloxone) Ki (nM) |
| Example 1 [9] | 0.22 | >4500 | >4500 | ~0.43 |
| Example 2 [8] | 0.05 | >20000 | >20000 | ~0.43 |
| Example 3 [8] | 0.11 | >9000 | >9000 | ~0.43 |
Experimental Protocol
a) µ-Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: An appropriate binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, the reaction mixture is prepared containing:
-
Cell membrane preparation.
-
A radiolabeled MOR ligand (e.g., [³H]DAMGO) at a concentration close to its Kd value.
-
Varying concentrations of the unlabeled test compound (this compound analog).
-
-
Incubation: The plate is incubated for a specific time (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand (e.g., Naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Study of Cytotoxicity of Spiro-Fused [this compound]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of conformationally rigid this compound-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. oatext.com [oatext.com]
- 8. SAR and biological evaluation of this compound derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and synthesis of a new class of opioid ligand having a this compound core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their performance as μ-opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors, T-type calcium channel blockers, and cytotoxic agents against cancer cell lines. The information presented is compiled from peer-reviewed scientific literature to aid in the rational design of novel therapeutic agents.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data for different series of this compound derivatives, allowing for a direct comparison of their potency and selectivity.
μ-Opioid Receptor Antagonists
Derivatives of this compound have been investigated as potent and selective μ-opioid receptor antagonists. The table below, based on the work of Lunn et al., highlights the impact of substitutions on the scaffold on binding affinity (Ki) for the μ-opioid receptor.
| Compound ID | R1 | R2 | μ-Opioid Receptor Ki (nM) |
| 1 | H | H | 15 |
| 2 | Me | H | 0.43 |
| 3 | Et | H | 1.2 |
| 4 | H | Me | 2.5 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2200-3.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Conformationally rigid this compound derivatives have been explored as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes. The following data from a study by Sattigeri et al. illustrates the structure-activity relationship for this class of compounds.
| Compound ID | R Group | DPP-IV IC50 (nM) |
| 5a | H | >1000 |
| 5b | 4-Fluorophenyl | 150 |
| 5c | 2,4-Difluorophenyl | 80 |
| 5d | Pyrimidin-2-yl | 50 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4087-91.
T-Type Calcium Channel Inhibitors
A series of 6-pyrazoylamido-3N-substituted azabicyclo[1][2]hexane derivatives have been evaluated as inhibitors of T-type calcium channels for the potential treatment of neuropathic pain. The table presents the inhibitory activity of key analogs.[3]
| Compound ID | R1 | % Inhibition @ 10 μM (Cav3.1) | % Inhibition @ 10 μM (Cav3.2) |
| 10a | H | 56.9 | 48.0 |
| 10d | Benzoyl | 95.2 | 92.1 |
| 10e | 2-Phenylethyl | 93.7 | 90.5 |
Data sourced from Bioorganic & Medicinal Chemistry, 2016, 24(21), 5028-5035.[3]
Antiproliferative Activity Against Cancer Cell Lines
The cytotoxic effects of spiro-fused this compound derivatives have been investigated against a panel of human cancer cell lines. A comparative study highlights their potential as anticancer agents, with some derivatives showing superior activity to the alternative cyclopropa[a]pyrrolizidine scaffold.[4] The IC50 values for the most active compounds are presented below.[2][4][5]
| Compound ID | R Group | K562 IC50 (µM) | HeLa IC50 (µM) | Sk-mel-2 IC50 (µM) | Jurkat IC50 (µM) | CT26 IC50 (µM) |
| 4 | Varies | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | - |
| 8 | Varies | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | - |
| 17 | Varies | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | - |
| 18 | Varies | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | - |
| 24 | Varies | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | - |
| 4b-i | Varies | 4 - 14 | 12 - 70 | - | 8 - 19 | 3 - 9 |
Data from Molecules, 2022, 27(23), 8289 and International Journal of Molecular Sciences, 2022, 23(18), 10829.[2][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Opioid Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds to opioid receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with [³H]-DAMGO and varying concentrations of the test compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency of compounds against DPP-IV.
-
Enzyme Source: Recombinant human DPP-IV.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent.
-
Procedure:
-
The test compound is pre-incubated with the DPP-IV enzyme in a 96-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The mixture is incubated at room temperature.
-
The fluorescence of the liberated AMC is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 values are calculated from the dose-response curves.
-
T-Type Calcium Channel Inhibition Assay (FLIPR)
A cell-based fluorescence assay is employed to measure the inhibition of T-type calcium channels.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Cav3.1 or Cav3.2 subtype.
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and loaded with the calcium-sensitive dye.
-
Test compounds are added to the wells.
-
The cell membrane is depolarized by the addition of a high-potassium solution to activate the T-type calcium channels.
-
The change in intracellular calcium concentration is measured as a change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
The percent inhibition is calculated by comparing the fluorescence signal in the presence and absence of the test compound.
-
Antiproliferative MTS Assay
The MTS assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Lines: K562 (human erythroleukemia), HeLa (human cervical carcinoma), Sk-mel-2 (human melanoma), U2OS (human osteosarcoma), and B16 (murine melanoma).[2]
-
Reagent: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], in the presence of an electron coupling reagent (phenazine ethosulfate; PES).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
The MTS reagent is added to each well.
-
The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
IC50 values, the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.[2]
-
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SAR of this compound μ-Opioid Antagonists.
Caption: Experimental Workflow for the MTS Cytotoxicity Assay.
Caption: T-Type Calcium Channel Signaling and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Study of Cytotoxicity of Spiro-Fused [this compound]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines [mdpi.com]
- 5. mdpi.com [mdpi.com]
Comparative Efficacy of 3-Azabicyclo[3.1.0]hexane Analogs in Enzyme Inhibition Assays: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory efficacy of various 3-Azabicyclo[3.1.0]hexane analogs against four key enzyme targets: Aromatase, Dipeptidyl Peptidase-IV (DPP-IV), Diacylglycerol Acyltransferase-1 (DGAT1), and Glycine (B1666218) Transporter 1 (GlyT1). The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
The this compound scaffold is a conformationally rigid structural motif that has garnered significant interest in medicinal chemistry due to its potential to impart favorable pharmacological properties to drug candidates. This guide summarizes quantitative inhibition data, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways to aid in the understanding of the mechanism of action of these compounds.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (Kᵢ and IC₅₀ values) of selected this compound analogs against their respective enzyme targets.
Table 1: Aromatase Inhibition Data
| Compound ID | Structure | Kᵢ (µM) | Reference |
| 9a | 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 1.2 | [1] |
| 9e | 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 0.015 | [1] |
| 9f | 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 0.02 | [1] |
| Aminoglutethimide (B1683760) | 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione (Reference) | 1.8 | [1] |
Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Data
| Compound ID | Structure | IC₅₀ (nM) | Reference |
| 82 | N-(substituted)-3-azabicyclo[3.1.0]hexane derivative | 31 | [2] |
| 83 | N-(substituted)-3-azabicyclo[3.1.0]hexane derivative | 27 | [2] |
Table 3: Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Data
Table 4: Glycine Transporter 1 (GlyT1) Inhibition Data
| Compound ID | Structure | GlyT1 IC₅₀ (nM) | Reference |
| 4a | Substituted this compound | 1300 | [3] |
| 4b | Substituted this compound | 360 | [3] |
| 4d | Substituted this compound | 230 | [3] |
| 10 | N-methylimidazole sulfonamide derivative | 247 | [3] |
| 11 | N-methylimidazole sulfonamide derivative | 185 | [3] |
| 12d | Cyclopropyl methyl derivative | 5 ± 0.5 | [3] |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided below.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay measures the inhibition of aromatase, a cytochrome P450 enzyme that converts androgens to estrogens.[4]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH generating system (cofactor)
-
Test compounds (this compound analogs)
-
Phosphate (B84403) buffer (pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, the NADPH generating system, and phosphate buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding an ice-cold solution of charcoal-dextran, which binds to the unreacted substrate.
-
Centrifuge the mixture to pellet the charcoal-dextran.
-
The aromatase activity is determined by measuring the amount of ³H₂O released into the supernatant using a scintillation counter.
-
The inhibitory potency (Kᵢ or IC₅₀) is calculated by comparing the activity in the presence of the test compound to the control (without inhibitor).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This fluorometric assay is a sensitive method to measure the inhibition of DPP-IV, an enzyme that inactivates incretin (B1656795) hormones.[5][6]
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound analogs)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer and the DPP-IV enzyme solution.
-
Add the test compounds at various concentrations to the wells. A known DPP-IV inhibitor (e.g., Sitagliptin) can be used as a positive control.
-
Pre-incubate the enzyme with the test compounds for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated by the release of AMC upon substrate cleavage.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Assay (Radiochemical)
This assay measures the inhibition of DGAT1, the enzyme that catalyzes the final step in triglyceride synthesis, by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol.[7][8]
Materials:
-
Microsomes from cells overexpressing DGAT1
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
1,2-Diacylglycerol (DOG) (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
-
Test compounds (this compound analogs)
-
Stop solution (e.g., isopropanol/heptane/water)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the DGAT1-expressing microsomes and assay buffer.
-
Add the test compounds at various concentrations.
-
Pre-incubate the enzyme with the inhibitors.
-
Initiate the reaction by adding a mixture of [¹⁴C]oleoyl-CoA and DOG.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids and spot them on a silica gel TLC plate.
-
Separate the lipids using an appropriate solvent system.
-
Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and measuring the radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Glycine Transporter 1 (GlyT1) Inhibition Assay (Radiolabeled Glycine Uptake)
This assay assesses the inhibition of GlyT1 by measuring the uptake of radiolabeled glycine into cells expressing the transporter.[9]
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
[³H]Glycine (radiolabeled substrate)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (this compound analogs)
-
96- or 384-well cell culture plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Seed the GlyT1-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with assay buffer to remove the culture medium.
-
Pre-incubate the cells with various concentrations of the test compounds in the assay buffer.
-
Initiate the uptake by adding a solution containing [³H]glycine.
-
Incubate for a specific time at room temperature or 37°C to allow glycine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled glycine.
-
Lyse the cells and measure the intracellular radioactivity using a microplate scintillation counter.
-
Determine the percentage of inhibition of glycine uptake and calculate the IC₅₀ values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Aromatase Signaling Pathway and Point of Inhibition.
Caption: DPP-IV and the Incretin Signaling Pathway.
Caption: DGAT1 in the Triglyceride Synthesis Pathway.
References
- 1. Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
X-ray crystallographic analysis of 3-Azabicyclo[3.1.0]hexane derivatives
A comparative guide to the X-ray crystallographic analysis of various 3-Azabicyclo[3.1.0]hexane derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the structural parameters of different derivatives, detailed experimental protocols for their synthesis and crystallographic analysis, and a visual representation of the general experimental workflow. The this compound scaffold is a key structural motif in medicinal chemistry, often used as a conformationally restricted analog of piperidine, and is present in numerous bioactive compounds.[1][2] Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for several this compound derivatives, allowing for a direct comparison of their structural parameters.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Empirical Formula | Formula Weight ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Ref. |
| 1-benzoyl-5-methyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (2a) | C₁₉H₁₅NO₃ | 305.32 | Orthorhombic | Pca2₁ | 21.5147(16) | 5.6766(5) | 24.744(14) | 90 | 90 | 90 | 3022.0(5) | 8 | [3] |
| 1-benzoyl-5-methyl-3-(2-(phenylthio)phenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (2k) | C₂₅H₁₉NO₃S | 415.47 | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | [3] |
| Ethyl 5-Cyano-2-(Dicyanomethyl)-2-Methyl-4-Oxo-6-Phenyl-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate | - | - | - | - | - | - | - | - | - | - | - | - | [4] |
| Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | C₁₄H₁₇NO₄ | - | - | - | - | - | - | - | - | - | - | - | [5] |
| endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivative (8b) | - | - | - | - | - | - | - | - | - | - | - | - | [6] |
Further data for compounds 2k and others were mentioned in the search results but full crystallographic tables were not immediately available in the snippets. A comprehensive guide would require accessing the full supplementary information of the cited papers.
Experimental Protocols
The synthesis and crystallographic analysis of this compound derivatives involve multi-step procedures. The following is a generalized summary of the experimental protocols found in the literature.
Synthesis of this compound Derivatives
Several synthetic strategies have been employed to construct the this compound core.
-
1,3-Dipolar Cycloaddition: This is a common method involving the reaction of azomethine ylides with cyclopropenes.[7] In a typical procedure, an in situ generated azomethine ylide undergoes a cycloaddition reaction with a substituted cyclopropene (B1174273) to yield the desired spiro-fused this compound.[8]
-
Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to afford a range of this compound derivatives in high yields and diastereoselectivities.[9]
-
Three-Component Reaction: A practical and efficient method for the synthesis of 1-azabicyclo[3.1.0]hex-3-ene derivatives involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water.[10]
-
[3+2] Cycloaddition: The synthesis of isomeric 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes has been achieved via a key [3+2] cycloaddition reaction between N-benzylmaleimide and trifluoromethyldiazomethane.[1]
X-ray Crystallographic Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethyl acetate (B1210297) or chloroform.[1][5]
The general procedure for X-ray crystallographic analysis is as follows:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 158 K or 293 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[3]
-
Data Reduction and Structure Solution: The collected diffraction data are processed, and the crystal structure is solved using direct methods with software such as SHELXS97.[10]
-
Structure Refinement: The structural model is refined by a full-matrix least-squares technique on F² using software like SHELXL2014.[10] Anisotropic thermal parameters are typically used for non-hydrogen atoms, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[10]
-
Visualization: The final structure is visualized using software such as ORTEP or DIAMOND to generate diagrams of the molecule.[3][10]
Visualizations
The following diagrams illustrate a generalized experimental workflow for the synthesis and .
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Molecular and Crystal Structure of Ethyl 5-Cyano-2-(Dicyanomethyl)-2-Methyl-4-Oxo-6-Phenyl-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate - Ismiyev - Journal of Structural Chemistry [bakhtiniada.ru]
- 5. repositorio.unicamp.br [repositorio.unicamp.br]
- 6. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of this compound via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Azabicyclo[3.1.0]hexane-Containing Drugs
For researchers and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating more frequent and higher doses. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in medicinal chemistry, in part due to its potential to enhance metabolic stability. This guide provides an objective comparison of the metabolic stability of drugs containing this scaffold with alternative heterocyclic systems, supported by experimental data.
The rigid, three-dimensional structure of the this compound moiety can shield susceptible metabolic sites from enzymatic degradation, a key strategy in designing metabolically robust drug candidates. This guide will delve into specific examples, comparing the in vitro metabolic stability of drugs containing this bicyclic system against those with more traditional heterocyclic cores, such as piperazine (B1678402) and pyrrolidine (B122466).
Comparative Metabolic Stability Data
The following tables summarize key in vitro metabolic stability data from studies on different classes of therapeutic agents, highlighting the performance of the this compound scaffold.
Table 1: HIV-1 Entry Inhibitors - In Vitro Metabolic Stability in Human Liver Microsomes (HLM) [1][2]
| Compound | Core Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| SC28 | This compound | 144.6 | Low |
| BMS-626529 | Piperazine | < 60 | Moderate |
Data suggests that the incorporation of the this compound scaffold in SC28 results in a more than two-fold increase in metabolic stability compared to the piperazine-containing parent compound, BMS-626529.[1][2][3]
Table 2: M5 Muscarinic Acetylcholine Receptor Antagonists - Predicted Hepatic Clearance [4]
| Compound | Core Scaffold | Predicted Human Hepatic Clearance (CLhep, mL/min/kg) | Predicted Rat Hepatic Clearance (CLhep, mL/min/kg) |
| Compound 12h | This compound | 18 | 60 |
| Pyrrolidine Analogues (e.g., 12f) | Substituted Pyrrolidine | 4 | 29 |
In this particular series of M5 antagonists, the this compound-containing compound (12h) did not demonstrate an improved clearance profile when compared to a trans-substituted pyrrolidine analogue (12f).[4]
Experimental Protocols
The metabolic stability of the compounds cited above was assessed using standard in vitro assays. Below are detailed methodologies for these key experiments.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of compounds, focusing on Phase I metabolism mediated by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control compounds (with known metabolic stability).
-
Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent to stop the reaction.
-
96-well plates or microcentrifuge tubes.
-
Incubator and centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance (CLint) is then calculated from the half-life.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the in vitro metabolic stability of a test compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes (human or animal).
-
Hepatocyte culture medium.
-
Test compound and control compounds.
-
96-well collagen-coated plates or suspension culture vessels.
-
CO2 incubator.
-
LC-MS/MS system.
Procedure:
-
Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in culture medium. For plated assays, cells are seeded onto collagen-coated plates and allowed to attach.
-
Incubation: The test compound is added to the hepatocyte suspension or the medium of the plated cells and incubated at 37°C in a CO2 incubator. Samples are collected at various time points.
-
Sample Collection and Lysis: At each time point, an aliquot of the cell suspension or the entire content of a well is collected. The cells are lysed to release the intracellular compound.
-
Analysis: The concentration of the parent compound in the cell lysate is quantified using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, the disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Conclusion
The available data indicates that the this compound scaffold can be a valuable tool for medicinal chemists aiming to enhance the metabolic stability of drug candidates. As demonstrated in the case of the HIV-1 entry inhibitor SC28, replacing a more conventional piperazine core with this bicyclic system led to a significant improvement in metabolic half-life. However, it is crucial to note that the impact of this scaffold on metabolic stability is context-dependent, as seen in the M5 antagonist series where it did not offer an advantage over a substituted pyrrolidine.
Ultimately, the decision to incorporate a this compound moiety should be guided by empirical data for the specific compound series and therapeutic target. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make more informed decisions in the design and optimization of metabolically stable and clinically viable drug candidates.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Composition and Orientation of the Core Region of Novel HIV-1 Entry Inhibitors Influences Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Azabicyclo[3.1.0]hexane
A comprehensive head-to-head comparison of various synthetic routes to the 3-Azabicyclo[3.1.0]hexane scaffold is presented for researchers, scientists, and drug development professionals. This guide objectively evaluates the performance of different methodologies, supported by experimental data, to inform the selection of the most suitable route based on specific research and development needs.
Comparison of Synthetic Routes to this compound
The this compound core is a prevalent structural motif in a wide array of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutics. This guide outlines and compares several prominent synthetic strategies, highlighting their respective advantages and limitations.
Data Presentation: A Quantitative Overview
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and selectivity.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Yield (%) | Diastereo-/Enantioselectivity | Reaction Time (h) | Temperature (°C) |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | Pd(OAc)₂, Xantphos, K₃PO₄ | High | High diastereoselectivity | 12-24 | 80-110 |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Rh₂(OAc)₄ (0.005 mol%) | Excellent | ~1:1 exo/endo (achiral Rh) | 1-3 | Room Temp |
| Silver(I)-Catalyzed Oxidative Cyclopropanation | 1,6-Enynes | Ag(I) catalyst (20 mol%), Air | Good-Excellent | Not specified | 12-24 | 80-100 |
| Photochemical Decomposition of Pyrazolines | CHF₂-Pyrazolines (from maleimides and diazomethane (B1218177) precursor) | High-pressure mercury lamp (1000 W) | 66-82 | Diastereomeric ratio varies | 28 | 45 (initial step) |
| Base-Promoted Intramolecular Addition | Vinyl Cyclopropanecarboxamides | tBuOK, DMF | up to 85 | dr ≈ 2:1 to 5:4 | 24 | 110 |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine ylides | Mild conditions | Moderate-Good | High diastereofacial selectivity | Not specified | 65 |
| Reduction of Diones | This compound-2,4-diones | LiAlH₄, THF | ~88 (for a derivative) | Not applicable | ~3 | Reflux (~66) |
| From 1,2-Cyclopropanedicarboxylic Acid | 1,2-Cyclopropanedicarboxylic acid anhydride (B1165640), Benzylamine, then reduction | 1. Heat, 2. NaBH₄/BF₃·Et₂O or LiAlH₄ | Not specified | Not applicable | Not specified | 180 (initial step) |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This method provides access to a variety of this compound derivatives with high diastereoselectivity.[1]
Procedure: A mixture of the maleimide (B117702) (1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (2.0 mmol) in toluene (B28343) (5 mL) is stirred in a sealed tube under an argon atmosphere at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This route is notable for its use of very low catalyst loadings and mild reaction conditions.[2]
Procedure: To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added dirhodium(II) acetate (B1210297) (0.005 mol%). Ethyl diazoacetate (1.1 mmol) is then added dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 1-2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the exo and endo isomers of the corresponding this compound-6-carboxylate.
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes
This approach offers a highly atom-economical synthesis of functionalized 3-azabicyclo[3.1.0]hexanes from readily available starting materials.[3][4][5][6]
Procedure: A mixture of the 1,6-enyne (0.2 mmol), a silver(I) catalyst (e.g., AgSbF₆, 20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred under an air atmosphere at 80-100 °C for 12-24 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the desired this compound derivative.
Photochemical Decomposition of CHF₂-Pyrazolines
This method allows for the synthesis of difluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes.[7][8][9][10]
Procedure: A solution of the corresponding CHF₂-pyrazoline (synthesized from a maleimide and a diazomethane precursor) in acetonitrile (B52724) is placed in a quartz tube. The solution is irradiated with a high-pressure mercury lamp (1000 W) for approximately 28 hours. After irradiation, the solvent is removed in vacuo, and the resulting residue is purified by silica gel chromatography to isolate the diastereomeric products.
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
This strategy provides access to highly substituted aza[3.1.0]bicycles through an intramolecular cyclization.[11][12][13][14]
Procedure: To a solution of the vinyl cyclopropanecarboxamide (B1202528) (0.5 mmol) in DMF (2 mL) in a sealed tube is added potassium tert-butoxide (tBuOK, 4.0 equiv). The reaction mixture is heated at 110 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the this compound product.
Reduction of this compound-2,4-diones
This is a classical approach to the unsubstituted this compound core.
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C is added a solution of the this compound-2,4-dione in THF dropwise. The reaction mixture is then heated to reflux for approximately 3 hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Overview of various cyclopropanation strategies for the synthesis of this compound derivatives.
Caption: Intramolecular cyclization and classical routes to the this compound core structure.
Conclusion
The choice of a synthetic route to this compound and its derivatives depends on several factors, including the desired substitution pattern, scalability, and available resources.
-
For diverse, substituted derivatives , palladium-catalyzed cyclopropanation offers a robust method with high diastereoselectivity.
-
For a rapid and mild synthesis of the carboxylate-substituted core , dirhodium(II)-catalyzed cyclopropanation is highly efficient, albeit with lower diastereoselectivity with achiral catalysts.
-
For atom-economical synthesis of functionalized derivatives , silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes is a promising approach.
-
For accessing fluoro-substituted analogues , the photochemical decomposition of pyrazolines provides a unique entry.
-
For constructing highly substituted and complex systems , base-promoted intramolecular addition and 1,3-dipolar cycloaddition reactions are powerful tools.
-
For the synthesis of the unsubstituted parent scaffold , the reduction of the corresponding dione (B5365651) remains a straightforward and effective method.
This comparative guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of molecules containing the valuable this compound scaffold. Further investigation into the full-text articles cited is recommended for a deeper understanding of the scope and limitations of each method.
References
- 1. Synthesis of this compound derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. Recent Catalytic Routes to this compound Derivatives | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 10. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Azabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Azabicyclo[3.1.0]hexane and its derivatives, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard and Safety Overview
Derivatives of this compound are classified as hazardous materials, primarily causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are crucial to mitigate these risks.
Quantitative Hazard Classification:
| Hazard Class | GHS Hazard Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation[1][2] | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2] | GHS07 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | GHS07 |
Disposal Protocol
The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is imperative that this chemical is not discharged into sewer systems or contaminate water, foodstuffs, or feed.[3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][3] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][3]
-
Waste Collection:
-
Unused Product: If disposing of the original chemical, keep it in its original, tightly closed container.[3]
-
Contaminated Materials: Collect any materials contaminated with this compound (e.g., absorbent paper, gloves) and double-bag them in clear plastic bags for visual inspection.[4]
-
Solutions: Collect liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4][5] The container must have a leak-proof, screw-on cap.[4]
-
-
Waste Storage:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for 90 days, request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[4]
-
Empty Container Disposal:
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or as directed by institutional policies.[3]
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific hazardous waste management policies and the Safety Data Sheet (SDS) for the particular this compound derivative you are using.
References
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 3-Azabicyclo[3.1.0]hexane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Azabicyclo[3.1.0]hexane. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved[3][4]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use[3][4]. | EU Directive 89/686/EEC and the standard EN 374 derived from it[4]. |
| Skin and Body Protection | Protective clothing, which may include a lab coat, apron, or a complete suit protecting against chemicals, depending on the scale of work[3][4][5]. | EN 340[6]. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., P95 or P1 particle respirator for nuisance exposures)[2][3][4]. | NIOSH (US) or EN 149 (EU) approved[2]. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably a fume hood[1][4].
-
Verify that an eyewash station and safety shower are accessible and in good working order[5].
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1][2].
-
Use non-sparking tools to prevent ignition[4].
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].
-
Store away from incompatible materials and sources of ignition[1][4].
Disposal Plan
1. Waste Collection:
2. Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations[1][7].
-
Disposal should be entrusted to a licensed chemical waste disposal company[4][7].
-
Do not allow the product to enter drains, waterways, or soil[1][4].
3. Contaminated Packaging:
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly[4][7].
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations[4].
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs[1][8].
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists[1][8].
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[1][8].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[4].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
